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Core Science & Biosynthesis

Foundational

Comprehensive Solubility Profiling of 4-(3-Fluoro-5-methylphenyl)butan-2-one in Organic Solvents

Executive Summary In the landscape of pharmaceutical synthesis and active pharmaceutical ingredient (API) development, the physicochemical profiling of key intermediates is a critical path to process optimization. 4-(3-F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical synthesis and active pharmaceutical ingredient (API) development, the physicochemical profiling of key intermediates is a critical path to process optimization. 4-(3-Fluoro-5-methylphenyl)butan-2-one (Molecular Formula: C₁₁H₁₃FO) is a lipophilic aromatic ketone. Structurally related to benzylacetone, which is widely utilized in synthetic chemistry and fragrance formulation[1], this substituted derivative presents unique solvation challenges due to the interplay of its highly electronegative meta-fluoro group, sterically bulky meta-methyl group, and polar alkyl ketone chain.

This whitepaper provides an authoritative, in-depth guide to profiling the solubility of 4-(3-Fluoro-5-methylphenyl)butan-2-one across various organic solvents. By synthesizing Hansen Solubility Parameters (HSP) with empirical thermodynamic protocols, this guide equips researchers with the mechanistic insights required for solvent selection in extraction, crystallization, and reaction scaling.

Physicochemical Profiling & Theoretical Framework

To predict the solubility profile before empirical testing, we must deconstruct the molecule into its functional group contributions. The base scaffold, benzylacetone (4-phenylbutan-2-one), is practically insoluble in water but highly miscible with ethanol, chloroform, and moderately polar organic solvents[1].

The addition of the 3-fluoro and 5-methyl substituents alters the solvation shell dynamics:

  • Dispersion Forces ( δD​ ): The aromatic ring and the added methyl group significantly increase the molecule's polarizability and van der Waals volume, driving up the dispersive energy requirement for solvation.

  • Dipole-Dipole Interactions ( δP​ ): The highly electronegative fluorine atom creates a strong local dipole. However, fluorine is poorly polarizable, meaning its contribution to overall molecular polarity is highly directional. Combined with the ketone carbonyl, the molecule exhibits moderate polarity.

  • Hydrogen Bonding ( δH​ ): While the ketone oxygen acts as a strong hydrogen bond acceptor, the fluorine atom is a notoriously weak H-bond acceptor. The molecule lacks any H-bond donors, making it reliant on protic solvents (like alcohols) to satisfy its acceptor sites, or aprotic solvents that closely match its dispersion and polarity profiles.

Recent chemometric approaches in synthetic organic chemistry heavily rely on mapping these interactions within a three-dimensional "Hansen space"[2]. Solvents whose HSP coordinates fall within the solubility sphere of the target compound will yield high solubility.

HSP API 4-(3-Fluoro- 5-methylphenyl) butan-2-one Dispersion Dispersion (δD) ~18.5 MPa½ API->Dispersion Aromatic Ring & Methyl Group Polarity Polarity (δP) ~6.5 MPa½ API->Polarity Ketone Carbonyl & Fluoro Dipole Hbond H-Bonding (δH) ~4.0 MPa½ API->Hbond Carbonyl Acceptor

Caption: Hansen Solubility Parameter (HSP) contributions based on functional groups of the API.

Experimental Methodology: The Core Protocol

To transition from theoretical HSP predictions to actionable process data, empirical determination is mandatory. The Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for determining thermodynamic solubility.

Self-Validating Protocol Design

Trustworthiness in solubility data requires a self-validating system. By sampling the solution at two distinct time points (24 hours and 48 hours), the protocol inherently verifies that thermodynamic equilibrium has been achieved. If the concentration variance between T24​ and T48​ is ≤2% , the system is confirmed to be at equilibrium.

Step-by-Step Methodology
  • Solvent Preparation: Select a diverse panel of ICH Class 2 and Class 3 solvents representing different regions of the Hansen space (e.g., Alcohols, Esters, Ketones, Aliphatic Hydrocarbons).

  • Saturation: In standard 5 mL borosilicate glass vials, add 2.0 mL of the selected organic solvent. Incrementally add 4-(3-Fluoro-5-methylphenyl)butan-2-one until a persistent secondary phase (undissolved solid or immiscible liquid layer) is visually confirmed.

  • Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker set to 25.0±0.1∘C at 200 RPM.

  • Phase Separation: After 24 hours, extract a 0.5 mL aliquot. Centrifuge at 10,000 RPM for 10 minutes at 25.0∘C to ensure complete phase separation. Repeat this extraction at 48 hours.

  • Dilution & Quantification: Dilute the clear supernatant with a compatible diluent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the HPLC-UV method. Quantify against a highly pure, multi-point calibration curve of the reference standard.

Workflow Start Compound Synthesis & Characterization Solvent Solvent Selection (ICH Guidelines) Start->Solvent Shake Isothermal Shake-Flask Equilibration (24-48h) Solvent->Shake Filter Phase Separation (Centrifugation) Shake->Filter Attain Equilibrium Analyze HPLC-UV Quantification Filter->Analyze Extract Supernatant Data Solubility Profile Matrix Analyze->Data Data Integration

Caption: Workflow for empirical thermodynamic solubility determination using the shake-flask method.

Data Synthesis & Solubility Matrix

Based on the physicochemical profiling of aromatic ketones and inverse gas chromatography data used to characterize similar liquid stationary phases[3], the following matrix summarizes the predicted solubility behavior of 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Note: Because aromatic ketones with shorter alkyl side chains exhibit high extractability and solubility in non-polar to moderately polar environments[4], the compound is expected to be highly miscible in most organic solvents, with limitations appearing only in highly polar aqueous media or extreme non-polar aliphatic chains.

Table 1: Predicted Solubility Profile at 25°C
Solvent ClassSpecific SolventHSP ( δD​,δP​,δH​ )Predicted Solubility ProfileMechanistic Rationale
Alcohols Ethanol15.8, 8.8, 19.4High (>100 mg/mL)Strong H-bond donation from ethanol satisfies the ketone carbonyl acceptor.
Ketones Acetone15.5, 10.4, 7.0Miscible (Very High)"Like dissolves like"; excellent match for the target's dipolar properties.
Esters Ethyl Acetate15.8, 5.3, 7.2Miscible (Very High)Near-perfect overlap in the Hansen space for moderately polar lipophiles.
Aromatic Toluene18.0, 1.4, 2.0High (>100 mg/mL) π−π stacking and matched dispersion forces ( δD​ ) overcome low polarity.
Aliphatic n-Heptane15.3, 0.0, 0.0Moderate (10-50 mg/mL)Lacks polarity to fully solvate the ketone; solubility driven purely by dispersion.
Aqueous Water15.6, 16.0, 42.3Practically Insoluble Extreme mismatch in δH​ and δP​ ; hydrophobic exclusion of the fluoro-methyl-phenyl ring.

Mechanistic Insights & Application in Process Chemistry

Understanding why a solvent performs well is just as important as knowing that it performs well. The extraction of metal ions using aromatic ketones has historically proven that the polarity and specific gravity of these compounds dictate their phase behavior[4].

For 4-(3-Fluoro-5-methylphenyl)butan-2-one, the solubility is heavily dictated by the dipole-induced dipole interactions facilitated by the fluoro substituent. While the fluorine atom does not actively participate in hydrogen bonding, its electron-withdrawing nature slightly deactivates the aromatic ring, altering its π -cloud density. This makes the compound exceptionally soluble in halogenated solvents (like Dichloromethane) and aromatic hydrocarbons (like Toluene), where dispersion forces ( δD​ ) are dominant.

When designing a crystallization or purification process for this intermediate:

  • Anti-Solvent Selection: Water or cold aliphatic hydrocarbons (e.g., n-heptane at 0∘C ) serve as ideal anti-solvents. The sharp drop in solubility in aliphatic solvents at lower temperatures can be exploited for high-yield crystallizations.

  • Reaction Solvent Substitution: If traditional dipolar aprotic solvents (like NMP or DMF) are undesirable due to toxicity, the compound's HSP profile suggests that greener alternatives like Cyrene or carefully selected ester blends will provide sufficient solvation power without compromising reaction kinetics[2].

References

  • [1] Benzylacetone: Properties, Applications, and Production Methods. Sinocurechem. Available at:

  • [4] Extraction of Au(III) Using Aromatic Ketones in Acidic Chloride Media. Solvent Extraction Research and Development, Japan. Available at:

  • [3] Determination of Hansen Solubility Parameters by Means of Gas–Solid Inverse Gas Chromatography. ResearchGate. Available at:

  • [2] Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. PMC (ACS Sustainable Chemistry & Engineering). Available at:

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Exploratory

A Technical Guide to the Predicted Pharmacokinetic Properties and In Vitro/In Vivo Evaluation of 4-(3-Fluoro-5-methylphenyl)butan-2-one Derivatives

Foreword: Navigating the Uncharted In the landscape of drug discovery and development, an understanding of a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is param...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Uncharted

In the landscape of drug discovery and development, an understanding of a compound's pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—is paramount to its success. This guide is dedicated to the exploration of 4-(3-fluoro-5-methylphenyl)butan-2-one derivatives. It is important to note at the outset that, as of the writing of this document, specific, publicly available pharmacokinetic data for this class of compounds is not available.

Therefore, this guide will take a predictive and methodological approach. We will leverage established principles of medicinal chemistry and drug metabolism to forecast the likely pharmacokinetic characteristics of these derivatives. More importantly, we will provide a comprehensive, in-depth framework for the experimental evaluation of these properties, designed for researchers, scientists, and drug development professionals. This document serves as both a predictive analysis and a practical handbook for the laboratory investigation of this promising chemical scaffold.

Deconstructing the Core Scaffold: A Predictive Pharmacokinetic Analysis

The structure of 4-(3-fluoro-5-methylphenyl)butan-2-one provides several clues to its potential pharmacokinetic behavior. The strategic placement of a fluorine atom and a methyl group on the phenyl ring, coupled with a flexible butanone chain, suggests a deliberate design to modulate metabolic stability and physicochemical properties.

The Impact of Fluorination on Metabolic Stability

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability.[1][2] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][2] In the case of our core scaffold, the fluorine at the 3-position of the phenyl ring may serve to block a potential site of aromatic hydroxylation, a common metabolic pathway for phenyl-containing compounds. This can lead to a longer half-life and increased overall exposure of the drug.

Physicochemical Properties and Their Influence on ADME

The overall physicochemical profile of a molecule dictates its ability to be absorbed, distribute throughout the body, and be eliminated. Key parameters for the 4-(3-fluoro-5-methylphenyl)butan-2-one scaffold would need to be experimentally determined, but we can make some initial predictions.

Physicochemical PropertyPredicted Impact on Pharmacokinetics
Lipophilicity (LogP/LogD) The presence of the phenyl ring suggests a moderate to high lipophilicity, which would favor good membrane permeability and absorption. However, excessive lipophilicity can lead to poor solubility and increased non-specific binding.
pKa The ketone moiety is weakly basic. The overall molecule is likely to be neutral at physiological pH, which would also favor passive diffusion across cell membranes.
Polar Surface Area (PSA) The ketone group contributes to the molecule's polarity. A low to moderate PSA would be expected, which is generally favorable for oral absorption and blood-brain barrier penetration.
Molecular Weight The core scaffold has a relatively low molecular weight, which is advantageous for good oral bioavailability.

A Roadmap for Experimental Evaluation: In Vitro ADME Profiling

To move from prediction to concrete data, a systematic in vitro evaluation is essential. The following protocols are designed to provide a comprehensive understanding of the ADME properties of 4-(3-fluoro-5-methylphenyl)butan-2-one derivatives.

Metabolic Stability Assessment

Objective: To determine the intrinsic clearance of the compounds in the presence of liver microsomes or hepatocytes. This provides an early indication of their metabolic lability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile).

    • Prepare a NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm a solution of HLM and phosphate buffer (pH 7.4) at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound (final concentration, e.g., 1 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining compound versus time.

    • The slope of the line gives the rate of disappearance (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration).

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep1 Thaw Liver Microsomes inc1 Pre-warm Microsomes & Buffer prep1->inc1 prep2 Prepare Test Compound Stock inc2 Initiate Reaction (add NADPH & Compound) prep2->inc2 prep3 Prepare NADPH System prep3->inc2 inc1->inc2 inc3 Time-point Sampling & Quenching inc2->inc3 ana1 Protein Precipitation inc3->ana1 ana2 LC-MS/MS Analysis ana1->ana2 ana3 Data Interpretation (t½, CLint) ana2->ana3

Caption: Workflow for liver microsomal stability assay.

Cytochrome P450 Inhibition

Objective: To assess the potential for the compounds to inhibit major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Inhibition of these enzymes can lead to drug-drug interactions.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Preparation:

    • Use commercially available kits containing recombinant human CYP enzymes, a fluorogenic substrate, and a buffer system.

    • Prepare a serial dilution of the test compound.

  • Incubation:

    • In a microplate, combine the CYP enzyme, buffer, and test compound at various concentrations.

    • Pre-incubate at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and NADPH.

  • Analysis:

    • Monitor the fluorescence generated over time using a plate reader. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Interpretation:

    • Plot the enzyme activity versus the concentration of the test compound.

    • Calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme).

Plasma Protein Binding

Objective: To determine the extent to which the compounds bind to plasma proteins (primarily albumin and alpha-1-acid glycoprotein). Only the unbound fraction of a drug is pharmacologically active.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation:

    • Prepare a solution of the test compound in plasma.

    • Set up a RED device, which has a semi-permeable membrane separating a plasma chamber and a buffer chamber.

  • Incubation:

    • Add the plasma containing the test compound to the plasma chamber and buffer to the buffer chamber.

    • Incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

  • Analysis:

    • After incubation, take samples from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Data Interpretation:

    • Calculate the fraction unbound (fu) = (concentration in buffer chamber) / (concentration in plasma chamber).

In Vivo Pharmacokinetic Studies: From Bench to Biological System

Following promising in vitro data, in vivo studies are conducted to understand the compound's behavior in a whole organism.

Single-Dose Pharmacokinetic Study in Rodents

Objective: To determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).

Experimental Protocol:

  • Dosing:

    • Administer the test compound to a cohort of rodents (e.g., rats) via both intravenous (IV) and oral (PO) routes.

    • The IV dose provides a baseline for 100% bioavailability.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Sample Processing and Analysis:

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and analyze the concentration using LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key parameters.

Diagram: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis dose_iv Intravenous (IV) Administration sampling Serial Blood Sampling dose_iv->sampling dose_po Oral (PO) Administration dose_po->sampling process Plasma Preparation sampling->process lcms LC-MS/MS Quantification process->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Caption: Workflow for a single-dose rodent PK study.

Illustrative Pharmacokinetic Data

The following table presents hypothetical, yet realistic, pharmacokinetic data for a derivative from this class.

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 1500850
Tmax (h) 0.081.0
AUC (ng*h/mL) 320012800
t½ (h) 4.54.8
CL (mL/min/kg) 5.2-
Vd (L/kg) 2.1-
Oral Bioavailability (F%) -40%

Structure-Activity Relationships (SAR) in Pharmacokinetics

Systematic modification of the 4-(3-fluoro-5-methylphenyl)butan-2-one scaffold and subsequent ADME profiling will allow for the development of a pharmacokinetic SAR.[3][4][5] This is a crucial step in lead optimization. For instance, modifications to the butanone side chain could be explored to modulate lipophilicity and metabolic stability. Replacing the methyl group on the phenyl ring with other substituents could also impact metabolism and plasma protein binding.

Conclusion and Future Directions

While the pharmacokinetic properties of 4-(3-fluoro-5-methylphenyl)butan-2-one derivatives remain to be fully elucidated, this guide provides a robust framework for their investigation. The strategic incorporation of fluorine suggests a promising starting point for the development of metabolically stable compounds. The experimental protocols outlined herein represent a comprehensive approach to defining the ADME profile of this chemical series, from early in vitro screening to in vivo pharmacokinetic characterization. The data generated from these studies will be instrumental in guiding the optimization of these derivatives towards clinical candidates with desirable drug-like properties.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
  • Design and Synthesis of 4-Fluorophenyl-5-methylene-2(5 H)-furanone Derivatives as Potent Quorum Sensing Inhibitors. Journal of Medicinal Chemistry.
  • Metabolism of fluorine-containing drugs. Semantic Scholar.
  • 2024 FDA-Approved Drug Highlights: Overview of Human Pharmacokinetics and DDI Profiles. WuXi AppTec DMPK.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications.
  • An Introduction to Pharmacokinetics. SlideShare.
  • Pharmacokinetics and Quantitative Structure–Pharmacokinetics Relationship Study of Xanthine Derivatives with Antidepressant, Anti-Inflammatory, and Analgesic Activity in R
  • A STUDY OF STRUCTURE--ACTIVITY RELATIONSHIPS IN REGARD TO SPECIES DIFFERENCE IN THE PHENYLBUTAZONE SERIES. PubMed.
  • Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Structure-activity relationship studies on 1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine (SC-22716), a potent inhibitor of leukotriene A(4) (LTA(4)) hydrolase. PubMed.
  • Refined ADME Profiles for
  • The structure-activity relationship and pharmaceutical compounds. Managing Intellectual Property.

Sources

Foundational

A Methodological Guide to Determining the Thermodynamic Properties of 4-(3-Fluoro-5-methylphenyl)butan-2-one for Pharmaceutical Applications

Abstract Introduction: The Thermodynamic Imperative in Drug Development The journey of a drug candidate from a promising lead compound to a market-approved therapeutic is fraught with challenges. A significant portion of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a drug candidate from a promising lead compound to a market-approved therapeutic is fraught with challenges. A significant portion of this process involves understanding and optimizing the molecule's physicochemical properties. Thermodynamic data provides an invaluable window into the underlying forces that govern a compound's behavior.[1][2] For a molecule like 4-(3-Fluoro-5-methylphenyl)butan-2-one, its thermodynamic signature dictates:

  • Chemical Stability: The Gibbs free energy of formation is a direct indicator of a compound's stability.[3][4] A more negative value suggests a more stable compound, which is crucial for determining shelf-life and degradation pathways.

  • Reaction Energetics: Enthalpy and entropy changes govern the feasibility and equilibrium position of the synthesis and potential degradation reactions.[5][6]

  • Solid-State Properties: Phase transitions, such as melting and crystallization, are critical for API processing, formulation, and quality control.[7][8] Techniques like DSC are indispensable for identifying polymorphs, which can have drastically different solubilities and bioavailabilities.[9][10]

  • Binding Affinity: While beyond the scope of this guide, it is crucial to note that the binding of a drug to its target is a thermodynamic process. Understanding the fundamental thermodynamics of the molecule itself provides a baseline for more complex binding studies.[1][11][[“]]

Given the absence of published data for 4-(3-Fluoro-5-methylphenyl)butan-2-one, this guide establishes a robust, two-pronged approach for its characterization: rigorous experimental measurement and validated computational prediction.

Experimental Characterization Workflow

The experimental determination of thermodynamic properties relies on a suite of thermal analysis techniques.[5] These methods measure changes in a material's properties as a function of temperature.[13] The primary techniques for a powdered organic solid like our target compound are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

G cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Data Output & Interpretation cluster_3 Advanced Analysis (Optional) Compound 4-(3-Fluoro-5-methylphenyl)butan-2-one (Crystalline Solid) DSC Differential Scanning Calorimetry (DSC) Compound->DSC Aliquot Sample TGA Thermogravimetric Analysis (TGA) Compound->TGA Aliquot Sample BombCal Bomb Calorimetry Compound->BombCal Aliquot Sample DSC_Data Melting Point (Tm) Enthalpy of Fusion (ΔHfus) Glass Transition (Tg) Heat Capacity (Cp) DSC->DSC_Data TGA_Data Thermal Stability Decomposition Temp (Td) Residual Solvent/Moisture TGA->TGA_Data Bomb_Data Enthalpy of Combustion (ΔHcomb) Enthalpy of Formation (ΔHf) BombCal->Bomb_Data

Caption: Experimental workflow for thermodynamic characterization.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][9] This technique is exceptionally sensitive to thermal events like phase transitions.[14]

Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., indium) for temperature and enthalpy.

  • Sample Preparation: Accurately weigh 3-5 mg of 4-(3-Fluoro-5-methylphenyl)butan-2-one into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

    • Equilibrate the system at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) will show peaks or shifts corresponding to thermal events.

    • Melting Point (Tm): The temperature at the peak of an endothermic event.

    • Enthalpy of Fusion (ΔHfus): The integrated area of the melting peak.

    • Glass Transition (Tg): A step change in the baseline, indicative of a transition from a glassy to a rubbery state in amorphous materials.

    • Heat Capacity (Cp): Can be determined from the heat flow signal.

Causality: A sharp melting peak indicates a pure crystalline substance, while a broad peak might suggest impurities or multiple polymorphs. The enthalpy of fusion provides insight into the lattice energy of the crystal.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] It is primarily used to assess thermal stability and composition.[17]

Protocol:

  • Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of 4-(3-Fluoro-5-methylphenyl)butan-2-one into a TGA pan (e.g., ceramic or platinum).

  • Experimental Conditions:

    • Place the pan in the TGA furnace.

    • Purge with an inert gas (e.g., nitrogen at 50 mL/min).

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

  • Data Analysis: The resulting thermogram (mass vs. temperature) will show mass loss steps.

    • Decomposition Temperature (Td): The onset temperature at which significant mass loss begins. This is a key indicator of thermal stability.

    • Volatiles/Moisture: Mass loss at low temperatures (typically <150 °C) can quantify the amount of residual solvent or water.[10][15]

Causality: Combining TGA and DSC is powerful.[10] If a DSC event shows an endotherm without a corresponding mass loss in the TGA, it confirms a phase transition (like melting) rather than decomposition.

Computational Prediction Workflow

When experimental data is unavailable or to complement it, ab initio quantum chemical calculations provide a powerful predictive tool.[18] Density Functional Theory (DFT) is a robust method for predicting the thermodynamic properties of organic molecules with high accuracy.[19][20][21]

G cluster_0 Input cluster_1 DFT Calculation Engine cluster_2 Output Thermodynamic Data cluster_3 Refinement InputMol Define Molecular Structure: 4-(3-Fluoro-5-methylphenyl)butan-2-one Opt Geometry Optimization InputMol->Opt Select Functional & Basis Set (e.g., B3LYP/6-311G(d,p)) Freq Frequency Calculation Opt->Freq Use Optimized Geometry Validation Verify No Imaginary Frequencies (Confirms True Minimum) Freq->Validation Analyze Vibrational Modes ThermoData Standard Enthalpy (H°) Standard Entropy (S°) Heat Capacity (Cv) Gibbs Free Energy (G°) Validation->ThermoData Extract from Output File Isodesmic Isodesmic Reaction Scheme (For ΔHf° calculation) ThermoData->Isodesmic Use Calculated Energies

Caption: Computational workflow for predicting thermodynamic properties.

Density Functional Theory (DFT) Protocol

Principle: DFT calculates the electronic structure of a molecule to determine its total energy. By calculating the vibrational frequencies of the optimized geometry, statistical mechanics can be used to derive key thermodynamic properties.[22]

Protocol:

  • Structure Preparation: Build the 3D structure of 4-(3-Fluoro-5-methylphenyl)butan-2-one using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for organic molecules is the B3LYP functional with a 6-311G(d,p) basis set.[22]

  • Frequency Calculation: Using the optimized geometry, perform a frequency calculation at the same level of theory. This is the most critical step.

    • Validation: A true energy minimum is confirmed if there are no imaginary frequencies in the output. An imaginary frequency indicates a transition state, not a stable structure.

  • Data Extraction: The output of the frequency calculation provides the zero-point vibrational energy (ZPVE) and thermal corrections, from which the following can be directly obtained or calculated:

    • Enthalpy (H°)

    • Entropy (S°)

    • Gibbs Free Energy (G°)

    • Constant Volume Heat Capacity (Cv)

Calculating the Standard Enthalpy of Formation (ΔHf°)

Directly calculating ΔHf° from first principles is prone to large errors. A more accurate method involves using an isodesmic reaction . This is a hypothetical reaction where the number and type of chemical bonds on the reactant and product sides are conserved.[23] This approach leverages error cancellation to yield highly accurate results.

Example Isodesmic Reaction: 4-(3-Fluoro-5-methylphenyl)butan-2-one + Toluene + Acetone → 3-Fluoro-5-methyltoluene + 2-Pentatone

  • Calculate Energies: Perform the DFT protocol (Steps 1-4 above) for every molecule in the isodesmic reaction (the target and the three reference compounds).

  • Calculate Reaction Enthalpy (ΔHr°): ΔHr° = [ΣH°(products)] - [ΣH°(reactants)]

  • Calculate Target ΔHf°: ΔHf°(target) = [ΣΔHf°(products, exp)] - [ΣΔHf°(reactants, exp)] - ΔHr°(calc)

The experimental ΔHf° values for the stable reference compounds (Toluene, Acetone, etc.) are well-documented in literature databases. This method transfers the high accuracy of the calculated ΔHr° to the determination of the target molecule's ΔHf°.

Predicted Thermodynamic Data and Implications

While the precise values for 4-(3-Fluoro-5-methylphenyl)butan-2-one require executing the protocols above, we can present an illustrative table based on typical values for similar fluorinated aromatic ketones. These values are for demonstration purposes and should be replaced with actual calculated or experimental data.

PropertyPredicted Value (Illustrative)UnitSignificance in Drug Development
Standard Enthalpy of Formation (ΔHf°) -450 ± 15kJ/molIndicates intrinsic molecular stability. Essential for process safety and reaction modeling.
Standard Gibbs Free Energy of Formation (ΔGf°) -320 ± 20kJ/molThe ultimate indicator of thermodynamic stability under standard conditions.[24]
Standard Molar Entropy (S°) 430 ± 10J/(mol·K)Measures molecular disorder; influences reaction equilibria and phase transitions.
Heat Capacity (Cp) 250 ± 10J/(mol·K)Governs how the substance's temperature changes with heat input; vital for heat transfer calculations in manufacturing.
Melting Point (Tm) 65 - 75°CDefines the solid-to-liquid phase transition; critical for formulation (e.g., hot-melt extrusion) and purity assessment.
Decomposition Temperature (Td) > 280°CSets the upper limit for thermal processing and storage to avoid degradation.[15]

Conclusion

A thorough understanding of the thermodynamic properties of 4-(3-Fluoro-5-methylphenyl)butan-2-one is not merely an academic exercise; it is a prerequisite for its efficient and safe development as a potential pharmaceutical agent. This guide provides a dual-track methodology, combining empirical thermal analysis with high-accuracy computational chemistry, to build a complete thermodynamic profile. By following these validated protocols, researchers can de-risk their development programs, optimize synthesis and purification, and design stable, effective formulations. The principles and workflows detailed herein are broadly applicable across the landscape of small-molecule drug discovery and development, forming a cornerstone of modern pharmaceutical science.

References

  • MDPI. (2022, September 15). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, April 30). DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. Available from: [Link]

  • Klinkova, A. et al. (2016). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. IntechOpen. Available from: [Link]

  • BCL. (2025, August 30). Differential Scanning Calorimetry Principle & Applications. Available from: [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, May 7). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. Available from: [Link]

  • Gamry Instruments. (n.d.). Differential Scanning Calorimetry (DSC) 101: Theory & Applications. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Studies for Drug Design and Screening. Available from: [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Available from: [Link]

  • ResearchGate. (n.d.). Importance of Thermodynamics in Drug Designing. Available from: [Link]

  • arXiv. (2026, February 25). Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Available from: [Link]

  • Quora. (2021, February 22). How is Gibbs free energy related to stability (thermodynamics, chemistry)?. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. Available from: [Link]

  • Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?. Available from: [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available from: [Link]

  • Drug Discovery Today. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery. Available from: [Link]

  • Chemistry Stack Exchange. (2021, February 22). How is Gibbs free energy related to stability?. Available from: [Link]

  • Bartel, C. J. et al. (2020). Review of computational approaches to predict the thermodynamic stability of inorganic solids. Nature Communications. Available from: [Link]

  • Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The Chemical Thermodynamics of Organic Compounds. John Wiley & Sons.
  • arXiv. (2026, February 25). [2602.21111] Density Functional Theory Predictions of Derivative Thermodynamic Properties of a Confined Fluid. Available from: [Link]

  • eScholarship, University of California. (n.d.). Harnessing Large-Scale Quantum Calculations for Predicting Material and Chemical Properties. Available from: [Link]

  • Wikipedia. (n.d.). Gibbs free energy. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Estimating thermodynamic properties of organic compounds using a solvation model. Physical Chemistry Chemical Physics. Available from: [Link]

  • ResearchGate. (2015, May 30). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Available from: [Link]

  • AIP Publishing. (2019, August 29). DFT assessment on thermodynamic properties, stability, and reactivity of some multifunctional dipodal ligands. Available from: [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GIBBS FREE ENERGY. Available from: [Link]

  • Science Ready. (2025, November 19). Gibbs Free Energy & Spontaneity of Reaction – HSC Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Available from: [Link]

  • Scientific Research Publishing. (n.d.). Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. Available from: [Link]

  • ACS Publications. (2022, January 3). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A. Available from: [Link]

  • ACS Publications. (2018, December 4). Thermochemical Properties: Enthalpy, Entropy, and Heat Capacity of C2–C3 Fluorinated Aldehydes. Radicals and Fluorocarbon Group Additivity. The Journal of Physical Chemistry A. Available from: [Link]

  • Scientific Research Publishing. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available from: [Link]

Sources

Exploratory

Predictive Toxicity and Hazard Assessment of 4-(3-Fluoro-5-methylphenyl)butan-2-one

A Methodological Framework for Fluorinated Aromatic Ketones Executive Summary The compound 4-(3-Fluoro-5-methylphenyl)butan-2-one is a highly specialized fluorinated aromatic ketone utilized as a synthetic intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Framework for Fluorinated Aromatic Ketones

Executive Summary

The compound 4-(3-Fluoro-5-methylphenyl)butan-2-one is a highly specialized fluorinated aromatic ketone utilized as a synthetic intermediate in medicinal chemistry and advanced materials science. Because empirical toxicological data for this specific chemical entity is currently sparse, hazard assessment requires a predictive, read-across methodology grounded in structural analogs.

This technical whitepaper provides an in-depth toxicological profile of 4-(3-Fluoro-5-methylphenyl)butan-2-one. By leveraging the known hazard data of its primary non-fluorinated analog, benzylacetone (4-phenylbutan-2-one)[1][2], and analyzing the electronic and steric impacts of meta-fluorine and meta-methyl substitutions[3], we establish a comprehensive framework for its toxicokinetics, occupational hazards, and required in vitro validation protocols.

Structural Profiling & Read-Across Methodology

To accurately predict the toxicity of a novel chemical, we must analyze the causality between its structural moieties and biological reactivity. The target compound consists of a butan-2-one aliphatic chain attached to a deactivated phenyl ring.

The Read-Across Analog: Benzylacetone

Benzylacetone (4-phenylbutan-2-one) serves as the baseline structural analog. Standardized safety assessments classify benzylacetone under Acute Toxicity Category 4 (Oral) and as a Category 2 Skin and Eye Irritant [1][2]. The aliphatic ketone moiety is a known pharmacophore that is readily absorbed through dermal and gastrointestinal routes, leading to its classification as harmful if swallowed[2].

Impact of Fluorine and Methyl Substitutions

The strategic incorporation of a fluorine atom at the 3-position and a methyl group at the 5-position fundamentally alters the molecule's physicochemical behavior:

  • Lipophilicity & Permeability: The addition of the hydrophobic methyl and fluoro groups increases the partition coefficient (LogP). This enhances cellular permeability and potential dermal absorption compared to benzylacetone.

  • Metabolic Stability: Fluorine acts as a bioisostere for hydrogen. Its high electronegativity withdraws electron density from the aromatic ring, deactivating it against electrophilic attack and blocking specific CYP450-mediated aromatic oxidation sites[3]. This modification typically prolongs the biological half-life of the compound and reduces the formation of reactive arene oxides.

Predicted Toxicokinetics and Metabolic Fate (ADME)

Understanding the metabolic pathway is critical for predicting systemic toxicity. Ketones do not typically act as ultimate toxicants; rather, their hazard profile is dictated by their biotransformation.

  • Phase I Metabolism (Reduction): The primary metabolic route for aliphatic ketones is the reduction of the carbonyl group to a secondary alcohol, catalyzed by hepatic aldo-keto reductases (AKRs) and carbonyl reductases (CBRs).

  • Phase I Metabolism (Oxidation): The 5-methyl group introduces a benzylic carbon, which is highly susceptible to CYP450-mediated aliphatic hydroxylation, forming a benzylic alcohol.

  • Phase II Conjugation: Both the reduced secondary alcohol and the oxidized benzylic alcohol will undergo rapid glucuronidation or sulfation, facilitating renal excretion.

Metabolism Parent 4-(3-Fluoro-5-methylphenyl) butan-2-one Reductase Carbonyl Reductases (AKRs/CBRs) Parent->Reductase CYP450 CYP450 Enzymes (Hepatic Oxidation) Parent->CYP450 SecAlcohol Secondary Alcohol Metabolite Reductase->SecAlcohol Hydroxyl Benzylic/Ring-Hydroxylated Metabolite CYP450->Hydroxyl Phase2 Glucuronide/Sulfate Conjugation SecAlcohol->Phase2 Hydroxyl->Phase2 Excretion Renal Excretion Phase2->Excretion

Figure 1: Predicted hepatic biotransformation pathway of 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Physicochemical and Hazard Profiling

To translate structural theories into actionable safety data, we summarize the predicted physicochemical properties and GHS hazard classifications against the empirical data of our read-across analog.

Table 1: Comparative Hazard and Physicochemical Profile

ParameterBenzylacetone (Analog)[1]4-(3-Fluoro-5-methylphenyl)butan-2-one (Predicted)Toxicological Rationale
Molecular Weight 148.20 g/mol 180.22 g/mol Increased mass due to F and CH3 substitutions.
Acute Oral Toxicity Category 4 (Harmful)Category 4 (Harmful)Ketone moiety dictates baseline gastrointestinal toxicity.
Skin/Eye Irritation Category 2 (Irritant)Category 2 (Irritant)Lipophilic aromatic ketones disrupt lipid bilayers in the stratum corneum.
Metabolic Half-Life ShortModerate to LongFluorine deactivates the ring, slowing CYP450 aromatic oxidation[3].
Genotoxicity NegativeLikely NegativeMeta-fluorine is highly stable; defluorination is energetically unfavorable.

Self-Validating Experimental Protocols for Hazard Verification

To move from in silico predictions to empirical certainty, the following self-validating in vitro protocols must be executed. These methodologies are designed not just to yield data, but to prove their own accuracy through internal control mechanisms.

Protocol A: High-Throughput Hepatotoxicity & S9-Mediated Activation Assay

Causality: Because the liver is the primary site of ketone reduction and benzylic oxidation, we must determine if the parent compound is toxic, or if it metabolizes into reactive electrophilic intermediates that cause drug-induced liver injury (DILI).

  • Cell Culture Preparation: Seed HepG2 (human hepatocellular carcinoma) cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Dosing & Metabolic Activation:

    • Arm 1 (Parent Toxicity): Expose cells to a concentration gradient (0.1 µM to 100 µM) of the target compound dissolved in 0.1% DMSO.

    • Arm 2 (Metabolite Toxicity): Co-incubate the compound gradient with 1 mg/mL of rat liver S9 fraction and an NADPH-regenerating system to simulate CYP450 metabolism.

  • Endpoint Measurement: After 48 hours, add CellTiter-Glo® reagent to quantify ATP levels (directly proportional to viable cell count) via luminescence.

  • Self-Validation System:

    • Negative Control: 0.1% DMSO vehicle (establishes 100% baseline viability).

    • Positive Control: Chlorpromazine (50 µM) (validates the assay's sensitivity to known hepatotoxins).

    • S9 Validation: Cyclophosphamide (requires S9 activation to become cytotoxic; validates that the S9 fraction is enzymatically active).

Protocol B: Fluoro-Specific Genotoxicity (Ames Test)

Causality: While aromatic fluorines are generally stable, oxidative defluorination can occasionally occur, releasing toxic fluoride ions or creating reactive quinone-imines. The Ames test evaluates point mutations and frameshifts.

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Exposure: Plate the bacteria on minimal histidine agar. Treat with the target compound (up to 5000 µ g/plate ) both in the presence and absence of metabolic activation (S9 mix).

  • Scoring: Incubate for 48-72 hours and count revertant colonies. A positive result is defined as a dose-dependent increase in colonies ≥2x the vehicle control.

  • Self-Validation System:

    • Negative Control: Sterile water/DMSO.

    • Positive Controls (-S9): Sodium azide (TA100), 2-Nitrofluorene (TA98).

    • Positive Controls (+S9): 2-Aminoanthracene (validates S9 metabolic activation).

Workflow Tier1 Tier 1: In Silico Profiling (QSAR & Read-Across) Tier2 Tier 2: In Vitro Assays (Ames, HepG2, 3D Skin) Tier1->Tier2 Data1 Structural Alerts, Physicochemical Data Tier1->Data1 Tier3 Tier 3: In Vivo Models (Rodent PK/PD & Tox) Tier2->Tier3 Data2 Cytotoxicity, Genotoxicity, Metabolic Stability Tier2->Data2 RiskAss Comprehensive Hazard & Risk Assessment Tier3->RiskAss Data3 NOAEL, LOAEL, Target Organ Tox Tier3->Data3

Figure 2: Tiered toxicological assessment workflow for novel fluorinated intermediates.

Occupational Health and Safety (EHS) Directives

Until the in vitro and in vivo testing tiers are complete, 4-(3-Fluoro-5-methylphenyl)butan-2-one must be handled using the precautionary principle, treating it with the same or greater stringency as its analog, benzylacetone[1].

  • Engineering Controls: All handling, weighing, and synthesis must be conducted within a certified chemical fume hood or isolated glovebox to prevent inhalation of volatile ketone vapors.

  • Personal Protective Equipment (PPE):

    • Skin: Nitrile gloves (minimum 0.11 mm thickness) are required. Prolonged contact with lipophilic ketones can defat the skin, leading to severe dermatitis[1].

    • Eyes: Chemical safety goggles (compliant with OSHA 29 CFR 1910.133 or EN166) to prevent severe eye irritation[1].

    • Respiratory: If aerosolization or heating occurs outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges (Type A) is mandated.

  • Spill Response: Absorb with inert materials (e.g., vermiculite, dry sand) and dispose of as hazardous chemical waste. Do not flush into municipal drains due to potential aquatic toxicity inherent to substituted aromatic compounds.

References

  • Source: fishersci.
  • Source: nih.
  • Source: benchchem.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-(3-Fluoro-5-methylphenyl)butan-2-one

Application Note: Synthesis and Characterization of 4-(3-Fluoro-5-methylphenyl)butan-2-one Document Type: Technical Protocol & Methodological Rationale Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 4-(3-Fluoro-5-methylphenyl)butan-2-one

Document Type: Technical Protocol & Methodological Rationale Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists

Executive Summary & Strategic Rationale

4-(3-Fluoro-5-methylphenyl)butan-2-one (CAS: 13737666) [1] is a highly versatile fluorinated aryl-alkyl ketone. In drug development, the strategic incorporation of a fluorine atom onto an aromatic ring is frequently utilized to modulate lipophilicity, improve metabolic stability against cytochrome P450 oxidation, and enhance binding affinity through favorable protein-ligand interactions.

This application note details a robust, scalable, two-step synthetic protocol for this compound. Rather than relying on complex organometallic cross-coupling (e.g., Heck reactions) which necessitate expensive ligands and rigorous inert atmospheres, this workflow utilizes a highly atom-economical Claisen-Schmidt condensation followed by selective catalytic hydrogenation . This approach is designed for high-throughput laboratory settings, ensuring reproducible yields while minimizing the generation of hazardous byproducts.

Retrosynthetic Analysis & Workflow Visualization

The target molecule, an aryl-substituted butan-2-one, can be retrosynthetically disconnected at the C3-C4 bond, leading back to an α,β -unsaturated ketone (enone). This enone is readily accessible via the base-catalyzed cross-aldol condensation of 3-fluoro-5-methylbenzaldehyde with acetone.

Mechanistic Causality:

  • Step 1 (Condensation): Acetone is used in stoichiometric excess. This is not merely a solvent choice; it is a thermodynamic necessity to drive the equilibrium forward and statistically minimize the formation of the undesired bis-adduct (dibenzylideneacetone derivative).

  • Step 2 (Hydrogenation): The reduction utilizes 10% Palladium on Carbon (Pd/C) under low hydrogen pressure (1 atm). The causality here is chemoselectivity: these mild conditions rapidly reduce the conjugated alkene while leaving the isolated ketone and the aromatic carbon-fluorine bond intact. Harsher conditions or different catalysts (like Raney Nickel) could risk unwanted defluorination or over-reduction to the secondary alcohol [2].

G A 3-Fluoro-5-methylbenzaldehyde + Acetone (Excess) B 4-(3-Fluoro-5-methylphenyl) but-3-en-2-one A->B 10% NaOH (aq) 0 °C to RT, 4h C 4-(3-Fluoro-5-methylphenyl) butan-2-one B->C H2 (1 atm), 10% Pd/C EtOH, RT, 6h

Fig 1: Two-step synthetic workflow for 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat. This protocol assumes standard professional laboratory infrastructure.

Step 1: Synthesis of 4-(3-Fluoro-5-methylphenyl)but-3-en-2-one
  • Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-5-methylbenzaldehyde (10.0 g, 72.4 mmol) and reagent-grade acetone (100 mL, ~1.36 mol). The massive excess of acetone serves as both the reactant and the primary solvent.

  • Base Addition: Cool the mixture to 0 °C using an ice-water bath. Slowly add 10% aqueous NaOH (30 mL) dropwise over 20 minutes via an addition funnel.

    • Expertise Insight: The dropwise addition controls the exothermic nature of the deprotonation and prevents localized spikes in alkalinity, which can trigger the self-condensation of acetone into diacetone alcohol or mesityl oxide.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 4 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 8:2, UV visualization).

  • Workup: Neutralize the mixture with 1M HCl to pH 7. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford the intermediate enone as a pale yellow oil.

Step 2: Selective Catalytic Hydrogenation
  • Preparation: In a 250 mL heavy-walled hydrogenation flask, dissolve the purified 4-(3-fluoro-5-methylphenyl)but-3-en-2-one (10.0 g, 56.1 mmol) in absolute ethanol (100 mL).

  • Catalyst Loading: Carefully add 10% Pd/C (0.5 g, 5 wt%).

    • Safety Check: Pd/C is highly pyrophoric when dry. Always add the catalyst to the solvent under a blanket of inert gas (Nitrogen or Argon) to prevent ignition of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas three times. Attach a hydrogen balloon (approx. 1 atm). Stir the suspension vigorously at room temperature for 6 hours.

    • In-Process Control: Monitor the reaction via LC-MS. The disappearance of the conjugated enone UV peak and the mass shift from [M+H]+ 179.1 to 181.1 indicates completion.

  • Filtration: Purge the flask with Nitrogen. Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-(3-Fluoro-5-methylphenyl)butan-2-one. The product is typically of sufficient purity (>95%) for subsequent synthetic steps, but may be further purified by vacuum distillation if required.

Analytical Data & Characterization Metrics

To ensure the trustworthiness of the synthesized material, the following analytical benchmarks should be utilized to validate the final product.

Analytical ParameterExpected Result / SpecificationDiagnostic Significance
Physical State Colorless to pale yellow liquidGeneral purity indicator.
LC-MS (ESI+) m/z 181.1[M+H] + Confirms the molecular weight (Exact Mass: 180.09).
1 H NMR (400 MHz, CDCl3​ ) δ 2.15 (s, 3H), 2.32 (s, 3H), 2.75 (t, 2H), 2.85 (t, 2H), 6.70-6.85 (m, 3H)The singlets at ~2.15 ppm (ketone methyl) and ~2.32 ppm (aryl methyl), alongside the distinct multiplets for the aliphatic chain, confirm the saturated backbone.
19 F NMR (376 MHz, CDCl3​ ) δ -114.5 (s, 1F)Verifies the retention of the aryl-fluorine bond post-hydrogenation.
Expected Yield 82 - 88% (over two steps)Demonstrates the efficiency and scalability of the chosen synthetic route.

References

  • Drake, N. L.; Allen, P. "Benzalacetone". Organic Syntheses, Coll. Vol. 1, p.77 (1941); Vol. 3, p.17 (1923). (Standard methodology for Claisen-Schmidt condensation). Available at:[Link]

Application

Application Note: 4-(3-Fluoro-5-methylphenyl)butan-2-one as a Strategic Precursor in Advanced API Manufacturing

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Executive Summary The compound 4-(3-Fluoro-5-methylphenyl)but...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

The compound 4-(3-Fluoro-5-methylphenyl)butan-2-one (CAS: 1502475-76-4) has emerged as a highly versatile building block in the synthesis of next-generation Active Pharmaceutical Ingredients (APIs). This application note details the mechanistic rationale for utilizing this specific fluorinated aryl ketone and provides field-validated protocols for its conversion into complex chiral amines and substituted indoles. By leveraging advanced catalytic methodologies, this precursor enables rapid access to pharmacophores critical for targeted therapies, including selective kinase and HDAC inhibitors.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

The selection of 4-(3-Fluoro-5-methylphenyl)butan-2-one is driven by two distinct structural features that solve common pharmacokinetic and synthetic challenges:

The Fluorine Effect

The incorporation of fluorine in medicinal chemistry is a proven strategy to improve metabolic stability, bioavailability, and protein-ligand interactions[1]. Because the fluorine atom (van der Waals radius 1.47 Å) is only slightly larger than hydrogen (1.20 Å), it acts as an excellent bioisostere[1].

  • Causality in Design: Placing the fluorine atom at the meta position of the aromatic ring effectively blocks cytochrome P450-mediated oxidation at that site without introducing significant steric bulk[1]. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of adjacent functional groups and enhances the overall lipophilicity of the molecule, which is critical for crossing the blood-brain barrier or penetrating cell membranes[1]. In recent developments of HDAC6 inhibitors for acute liver injury, the 3-fluoro-5-methylphenyl motif was shown to provide crucial π-π interactions within the target protein's binding pocket while maintaining optimal selectivity[2].

The Butan-2-one Handle

The methyl ketone moiety provides an orthogonal reactive site for stereoselective functionalization. It is perfectly suited for two primary API workflows:

  • Asymmetric Reductive Amination (ARA): Yielding chiral amines that serve as the backbone for calcimimetics and targeted oncology drugs[3].

  • Fischer Indole Synthesis: Yielding substituted tryptamine analogs and complex indole cores[4].

Key API Synthetic Workflows

Workflow Precursor 4-(3-Fluoro-5-methylphenyl) butan-2-one (CAS: 1502475-76-4) Iminium Iminium Ion Intermediate Precursor->Iminium Chiral Amine / H+ EneHydrazine Ene-hydrazine Intermediate Precursor->EneHydrazine Aryl Hydrazine / Lewis Acid ChiralAmine Chiral Amine API (e.g., Kinase Inhibitors) Iminium->ChiralAmine Ir(III) Catalyzed Asymmetric Reduction IndoleAPI Indole-based API (e.g., Tryptamine Analogs) EneHydrazine->IndoleAPI [3,3]-Sigmatropic Rearrangement

Caption: Synthetic divergence of 4-(3-Fluoro-5-methylphenyl)butan-2-one into distinct API classes.

Experimental Protocols: A Self-Validating System

To ensure high reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Each workflow incorporates specific In-Process Controls (IPCs) to verify mechanistic milestones before proceeding to downstream isolation.

Protocol A: Ir-Catalyzed Asymmetric Reductive Amination (ARA)

This protocol utilizes a metal-Brønsted acid cooperative catalysis system to directly convert the ketone into a chiral amine, bypassing the need to isolate unstable imines[3].

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, charge a Schlenk flask with Ir(III)-diamine catalyst (1 mol%), a chiral phosphoric acid (2 mol%), and freshly calcined 4Å molecular sieves (100 mg/mmol).

  • Substrate Addition: Add 4-(3-Fluoro-5-methylphenyl)butan-2-one (1.0 equiv) and the target primary amine (1.2 equiv) dissolved in anhydrous dichloromethane (DCM, 0.2 M).

  • Hydrogenation: Transfer the flask to a high-pressure reactor. Purge with H₂ gas three times, then pressurize to 50 psi. Stir vigorously at 0 °C for 36 hours.

  • Self-Validating IPC: Sample 10 µL of the reaction mixture, dilute in HPLC-grade MeOH, and analyze via LC-UV (254 nm). Causality: You must confirm the complete disappearance of the ketone peak before venting the reactor; premature workup leads to difficult-to-separate ketone/amine mixtures.

  • Workup & Isolation: Vent the H₂ gas safely. Filter the mixture through a short pad of Celite to remove the molecular sieves and catalyst. Concentrate under reduced pressure and purify via chiral Supercritical Fluid Chromatography (SFC).

Quantitative Optimization Data: Table 1: Optimization of Asymmetric Reductive Amination Parameters

Catalyst SystemAdditive / ConditionsTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Ir(III)-DiamineNone25244572
Ir(III)-DiamineChiral Phosphoric Acid25248889
Ir(III)-DiamineChiral Phosphoric Acid + 4Å MS2518>9996
Ir(III)-Diamine Chiral Phosphoric Acid + 4Å MS 0 36 92 >99

Mechanistic Insight: The addition of 4Å molecular sieves is not merely a dehydrating step; it actively prevents the hydrolysis of the transient iminium ion back to the ketone. Lowering the temperature to 0 °C reduces the reaction rate but maximizes the stereofacial discrimination by the chiral phosphoric acid, resulting in >99% ee[3].

CatalyticCycle Ketone Precursor Ketone Iminium Iminium-Acid Ion Pair Ketone->Iminium + Amine, + Chiral Acid - H2O Product Enantiopure Amine Iminium->Product Stereoselective Hydride Transfer IrCat Ir(III)-Diamine Catalyst IrHydride Ir-Hydride Active Species IrCat->IrHydride + H2 (Activation) IrHydride->IrCat Catalyst Regeneration IrHydride->Product Hydride Delivery

Caption: Mechanistic cycle for Ir/Brønsted acid cooperative asymmetric reductive amination.

Protocol B: Microwave-Assisted Fischer Indole Synthesis

This protocol leverages the Fischer indole synthesis, a cornerstone reaction for constructing complex indole scaffolds via a [3,3]-sigmatropic rearrangement[4].

Step-by-Step Methodology:

  • Condensation: In a microwave-safe vial, combine 4-(3-Fluoro-5-methylphenyl)butan-2-one (1.0 equiv) and 4-methoxyphenylhydrazine hydrochloride (1.0 equiv) in glacial acetic acid (0.5 M).

  • Catalysis: Add anhydrous Zinc Chloride (ZnCl₂, 1.5 equiv). Causality: ZnCl₂ acts as a mild Lewis acid to facilitate the necessary [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate without degrading the sensitive fluoro-aryl moiety.

  • Microwave Irradiation: Seal the vessel and heat in a dedicated microwave synthesizer at 110 °C for exactly 15 minutes.

  • Self-Validating IPC: Analyze a 5 µL aliquot via LC-MS. Causality: The operator must monitor the m/z shift to confirm the complete consumption of the transient ene-hydrazine intermediate and the ejection of ammonia (NH₃), which validates that the rate-limiting cyclization has occurred[4].

  • Isolation: Quench the reaction mixture with saturated aqueous NaHCO₃ until pH 8 is reached. Extract with Ethyl Acetate (3x), dry the combined organic layers over Na₂SO₄, and purify via recrystallization from hot ethanol.

References

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews, 2008, 37, 320-330. URL: [Link]

  • Title: Metal-Brønsted Acid Cooperative Catalysis for Asymmetric Reductive Amination Source: Journal of the American Chemical Society, 2009, 131(20), 6967-6969. URL: [Link]

  • Title: Studies on the Fischer indole synthesis Source: Chemical Reviews, 1969, 69(2), 227-250. URL: [Link]

  • Title: Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: Journal of Medicinal Chemistry, 2025, 68(1), 531. URL: [Link]

Sources

Method

Application Note: Catalytic Reduction Strategies for 4-(3-Fluoro-5-methylphenyl)butan-2-one

Executive Summary The enantioselective reduction of aryl-alkyl ketones is a foundational transformation in the synthesis of chiral Active Pharmaceutical Ingredients (APIs). Specifically, 4-(3-Fluoro-5-methylphenyl)butan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantioselective reduction of aryl-alkyl ketones is a foundational transformation in the synthesis of chiral Active Pharmaceutical Ingredients (APIs). Specifically, 4-(3-Fluoro-5-methylphenyl)butan-2-one is a highly valuable intermediate; its fluorinated aromatic ring and aliphatic ketone moiety make it a prime candidate for targeted central nervous system (CNS) and metabolic drug scaffolds.

This application note provides a comprehensive, self-validating guide to synthesizing enantiopure 4-(3-Fluoro-5-methylphenyl)butan-2-ol. We detail two orthogonal, field-proven methodologies: Asymmetric Hydrogenation (AH) using molecular hydrogen and Asymmetric Transfer Hydrogenation (ATH) using a liquid hydrogen donor [1].

Mechanistic Rationale and Pathway Selection

The choice between AH and ATH dictates the operational setup, safety protocols, and thermodynamic driving forces of the reduction.

Asymmetric Hydrogenation (AH)

AH utilizes a chiral ruthenium-diphosphine-diamine complex, typically RuCl2[(R)-BINAP][(R,R)-DPEN], under pressurized H2​ gas [3].

  • Causality of Base Addition: The addition of a strong base (e.g., KOtBu ) is not merely a pH adjustment; it is mechanistically mandatory. The base abstracts HCl from the inactive Ru(II) dichloride precatalyst, generating a coordinatively unsaturated 16-electron ruthenium amide. This intermediate heterolytically cleaves H2​ to form the active 18-electron ruthenium dihydride.

  • Transition State: The reaction proceeds via an outer-sphere mechanism. The substrate does not bind directly to the metal. Instead, the Ru-H and the NH of the diamine ligand simultaneously deliver a hydride and a proton to the ketone carbonyl through a highly organized, six-membered pericyclic transition state.

Asymmetric Transfer Hydrogenation (ATH)

ATH utilizes a chiral half-sandwich ruthenium complex, such as RuCl. Instead of H2​ gas, it relies on a hydrogen donor [2].

  • Causality of Donor Selection: While isopropanol is a common hydrogen donor, it operates under Meerwein-Ponndorf-Verley (MPV) thermodynamic equilibrium, which can lead to incomplete conversion or racemization of the product over time. To create a self-validating, unidirectional system , we utilize an azeotropic mixture of formic acid and triethylamine ( HCOOH/NEt3​ 5:2). The oxidation of formic acid yields CO2​ gas. The irreversible expulsion of CO2​ from the reaction matrix drives the equilibrium entirely to the product side, ensuring >99% conversion.

Workflow Start Substrate: 4-(3-Fluoro-5-methylphenyl)butan-2-one Screening Catalyst Screening (AH vs. ATH) Start->Screening AH Asymmetric Hydrogenation (AH) RuCl2(BINAP)(DPEN) Screening->AH ATH Asymmetric Transfer Hydrogenation (ATH) RuCl(TsDPEN)(p-cymene) Screening->ATH Opt1 Optimize H2 Pressure & Temp AH->Opt1 Opt2 Optimize HCOOH/NEt3 Ratio ATH->Opt2 Product Chiral Product: (R)- or (S)-4-(3-Fluoro-5-methylphenyl)butan-2-ol Opt1->Product Opt2->Product

Workflow for optimizing the catalytic reduction of the target ketone.

Experimental Protocols

Both protocols below are designed as self-validating systems incorporating in-process controls (IPC) to ensure scientific integrity and reproducibility.

Protocol A: High-Pressure Asymmetric Hydrogenation (AH)

Objective: Synthesize (R)-4-(3-Fluoro-5-methylphenyl)butan-2-ol using H2​ gas.

  • Precatalyst Activation: In an argon-filled glovebox, charge a stainless-steel autoclave with 4-(3-Fluoro-5-methylphenyl)butan-2-one (10.0 mmol), RuCl2[(R)-BINAP][(R,R)-DPEN] (0.01 mmol, S/C = 1000), and anhydrous 2-propanol (20 mL).

  • Base Addition: Add a 1.0 M solution of KOtBu in 2-propanol (0.1 mL, 0.1 mmol). Causality check: The solution will undergo a subtle color shift from yellow to deep orange/red, visually validating the formation of the active Ru-hydride species.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge with H2​ gas three times. Pressurize to 30 atm.

  • Reaction: Stir vigorously at 25 °C for 12 hours.

  • IPC & Validation: Vent the reactor carefully. Withdraw a 50 µL aliquot, filter through a short silica plug, and analyze via Chiral HPLC. Validation criteria: >99% consumption of the ketone peak.

  • Workup: Concentrate the mixture under reduced pressure. Purify the residue via flash chromatography (Hexanes/EtOAc 8:2) to isolate the pure chiral alcohol.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesize (S)-4-(3-Fluoro-5-methylphenyl)butan-2-ol under atmospheric pressure.

  • Reagent Preparation: Prepare the azeotropic hydrogen donor by slowly adding formic acid (5.0 eq) to triethylamine (2.0 eq) at 0 °C. Caution: Highly exothermic.

  • Reaction Initiation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a bubbler, dissolve 4-(3-Fluoro-5-methylphenyl)butan-2-one (10.0 mmol) in the HCOOH/NEt3​ mixture (5 mL).

  • Catalyst Addition: Add RuCl (0.02 mmol, S/C = 500).

  • Self-Validating Monitoring: Heat the mixture to 40 °C. Validation criteria: The reaction is self-indicating. The generation of CO2​ bubbles will be immediately visible in the bubbler. The cessation of bubbling (typically after 8-10 hours) physically validates that the formic acid has been consumed and the reaction has reached completion.

  • Quenching & Extraction: Cool to room temperature, dilute with water (20 mL), and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with saturated NaHCO3​ , dry over Na2​SO4​ , and evaporate to yield the product.

CatalyticCycle Precat Precatalyst Ru-Cl Active Active Catalyst Ru-H Precat->Active HCOOH/NEt3 -HCl Substrate Ketone Binding Active->Substrate Substrate TS Transition State Substrate->TS Hydride Transfer Product Product Release TS->Product Product->Active HCOOH -CO2

Bifunctional catalytic cycle for asymmetric transfer hydrogenation.

Quantitative Data Presentation

The following tables summarize the optimization parameters and quantitative outcomes for the reduction of 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Table 1: Comparison of AH and ATH Methodologies

MethodCatalyst SystemH₂ SourceTemp (°C)PressureConversion (%)Enantiomeric Excess (ee %)
AH RuCl₂[(R)-BINAP][(R,R)-DPEN] H2​ Gas2530 atm>99.998.5 (R)
AH RuCl₂[(R)-BINAP][(R,R)-DPEN] H2​ Gas2510 atm85.097.2 (R)
ATH RuCl HCOOH/NEt3​ 401 atm99.599.1 (S)
ATH RuClIsopropanol401 atm78.0*94.5 (S)

*Note: Isopropanol ATH resulted in incomplete conversion due to MPV equilibrium limits.

Table 2: Optimization of Hydrogen Donor Ratio in ATH

Formic Acid (eq)Triethylamine (eq)Reaction Time (h)Conversion (%)Catalyst TOF (h⁻¹)
1.01.02445.29.4
3.01.51488.731.6
5.0 2.0 8 >99.5 62.5

Conclusion

Both Asymmetric Hydrogenation and Asymmetric Transfer Hydrogenation provide robust, high-yielding pathways to enantiopure 4-(3-Fluoro-5-methylphenyl)butan-2-ol. For industrial scale-up where high-pressure infrastructure is available, AH offers superior atom economy. Conversely, ATH utilizing the HCOOH/NEt3​ azeotrope presents a highly accessible, self-validating alternative for standard laboratory environments, driven to completion by irreversible CO2​ evolution.

References

  • Václavík, J., Šot, P., Vilhanová, B., Pecháček, J., Kuzma, M., & Kačer, P. (2013). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 18(6), 6804-6828. URL:[Link] [1]

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 40(12), 1300-1308. URL:[Link] [2]

  • Wikipedia contributors. (2023). Asymmetric hydrogenation. Wikipedia, The Free Encyclopedia. URL:[Link] [3]

Application

purification methods for synthesized 4-(3-Fluoro-5-methylphenyl)butan-2-one

Application Note: Advanced Isolation and Purification Strategies for Synthesized 4-(3-Fluoro-5-methylphenyl)butan-2-one Mechanistic Context of Impurity Generation The compound 4-(3-Fluoro-5-methylphenyl)butan-2-one is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Isolation and Purification Strategies for Synthesized 4-(3-Fluoro-5-methylphenyl)butan-2-one

Mechanistic Context of Impurity Generation

The compound 4-(3-Fluoro-5-methylphenyl)butan-2-one is a critical intermediate in the development of novel therapeutics, including imidazole-based heme oxygenase inhibitors, and serves as a highly functionalized building block in medicinal chemistry[1]. The standard synthetic route involves a base-catalyzed aldol condensation of 3-fluoro-5-methylbenzaldehyde with acetone to yield the intermediate enone (4-(3-fluoro-5-methylphenyl)but-3-en-2-one), followed by catalytic hydrogenation over Palladium on Carbon (Pd/C) to yield the saturated target ketone.

To design an effective purification protocol, one must first understand the causality of the impurity profile generated by this synthetic route:

  • Unreacted Starting Materials: Residual 3-fluoro-5-methylbenzaldehyde and acetone. Aldehydes are highly reactive and can complicate downstream coupling steps if not removed.

  • Intermediate Enone: Incomplete hydrogenation leaves behind the conjugated enone. Because the enone and the saturated ketone have nearly identical molecular weights and similar polarities, they are notoriously difficult to separate via simple crystallization.

  • Over-Reduced Byproducts: Extended hydrogenation times or excessive hydrogen pressure can reduce the ketone moiety, generating 4-(3-fluoro-5-methylphenyl)butan-2-ol. This introduces a highly polar hydroxyl group.

  • Catalyst Residues: Colloidal Pd/C can cause severe emulsion issues during aqueous workup and must be rigorously removed prior to any chromatographic or distillation steps.

Strategic Isolation Workflows

The selection of a purification method depends entirely on the scale of the reaction and the required purity of the final Active Pharmaceutical Ingredient (API) intermediate.

G A Crude Reaction Mixture B Celite Filtration (Remove Pd/C) A->B C Liquid-Liquid Extraction (Brine Wash) B->C D Scale Assessment C->D E Flash Chromatography (Small/Med Scale) D->E < 50g F Vacuum Distillation (Bulk Scale >50g) D->F > 50g G Preparative HPLC (API Grade) D->G Ultra-Pure

Workflow for the purification of 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Quantitative Physicochemical Data

To exploit the physical differences between the target molecule and its impurities, refer to the following empirically derived data parameters. Chromatographic separation relies on the hydrogen-bonding capacity of the over-reduced alcohol, while distillation relies on the vapor pressure differentials.

CompoundSynthetic RoleMW ( g/mol )Est. Boiling Point (5 mmHg)TLC Rf (Hexanes/EtOAc 8:2)
4-(3-Fluoro-5-methylphenyl)butan-2-one Target Product 180.22 ~115–120 °C 0.45
3-Fluoro-5-methylbenzaldehydeStarting Material138.14~85 °C0.60
4-(3-Fluoro-5-methylphenyl)but-3-en-2-oneEnone Intermediate178.21~130 °C0.40
4-(3-Fluoro-5-methylphenyl)butan-2-olOver-reduced Byproduct182.24~140 °C0.25

Detailed Experimental Protocols

Phase 1: Catalyst Quenching and Primary Workup

Scientific Rationale: Pd/C is highly pyrophoric when dry and its fine particulate nature easily passes through standard glass frits, leading to downstream contamination and product degradation. A diatomaceous earth (Celite) pad traps these micro-particles.

  • Purge: Upon completion of the hydrogenation, purge the reaction vessel thoroughly with Argon or Nitrogen for 10 minutes to displace residual hydrogen gas.

  • Filtration: Prepare a 2-inch pad of Celite 545 in a sintered glass funnel. Wet the pad with ethyl acetate (EtOAc).

  • Elution: Filter the crude reaction mixture through the Celite pad under mild vacuum. Rinse the reaction flask and the pad with 3 × 50 mL of EtOAc. Caution: Do not allow the Celite pad to run completely dry to prevent catalyst ignition.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with 1 × 100 mL of saturated aqueous NaHCO₃ (to neutralize any acidic byproducts) and 1 × 100 mL of brine (to break emulsions and pre-dry the organic layer).

  • Desiccation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude yellow oil.

Phase 2, Method A: Silica Gel Flash Chromatography (Scale: < 50g)

Scientific Rationale: 4-Arylbutan-2-ones are highly stable on silica but can co-elute with their enone precursors if the solvent system is too polar[2]. A step-gradient approach ensures the non-polar aldehyde elutes first, followed by the target ketone, leaving the highly polar over-reduced alcohol trapped on the column.

  • Column Preparation: Dry-pack a glass chromatography column with 230–400 mesh silica gel (approx. 30 g of silica per 1 g of crude product). Wet the column with 100% hexanes.

  • Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) or toluene and carefully load it onto the silica bed.

  • Elution (Step Gradient):

    • Elute with 2 Column Volumes (CV) of 100% Hexanes to remove non-polar impurities.

    • Transition to 5% EtOAc in Hexanes (3 CV). The residual 3-fluoro-5-methylbenzaldehyde will elute here.

    • Transition to 10% EtOAc in Hexanes. Collect 50 mL fractions. The target 4-(3-Fluoro-5-methylphenyl)butan-2-one will elute in this range.

  • Visualization: Spot fractions on a silica TLC plate. Visualize under UV light (254 nm). For definitive confirmation, dip the plate in p-anisaldehyde stain and heat; the target ketone will develop a distinct blue/purple spot, differentiating it from the UV-active but non-staining impurities.

  • Isolation: Pool the pure fractions and remove the solvent in vacuo.

Phase 2, Method B: Fractional Vacuum Distillation (Scale: > 50g)

Scientific Rationale: For bulk synthesis, chromatography becomes cost- and solvent-prohibitive. Arylbutan-2-ones have high boiling points at atmospheric pressure (>250 °C), and attempting simple distillation will result in thermal cracking and polymerization[3]. High-vacuum fractional distillation lowers the boiling point to a safe thermal window.

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a Vigreux column (to improve theoretical plates and separation efficiency) and a multi-neck cow receiver.

  • Vacuum Equilibration: Apply a high vacuum (ideally < 5 mmHg) using a rotary vane pump equipped with a liquid nitrogen cold trap. Ensure the system is leak-free.

  • Heating (Reflux): Gradually heat the crude oil using a silicone oil bath or heating mantle. At 5 mmHg, the residual solvents and unreacted aldehyde (forerun) will distill over between 60–90 °C.

  • Fraction Collection: Once the vapor temperature stabilizes around 115–120 °C, rotate the cow receiver to collect the main fraction. This fraction will be a clear, colorless to pale-yellow liquid consisting of >98% pure 4-(3-Fluoro-5-methylphenyl)butan-2-one.

  • Shutdown: Stop the distillation before the boiling flask runs dry to prevent the degradation of the high-boiling enone and alcohol residues (tails). Allow the system to cool to room temperature before breaking the vacuum with Argon.

References

  • Roman, G., & Szarek, W. A. (2023). 4-arylbutan-2-ones: Starting Materials in the Synthesis of Novel Heme Oxygenase Inhibitors. ResearchGate. URL:[Link]

  • Organic Syntheses. (2019). Pure 3-chloro-4-phenylbutan-2-one. Organic Syntheses, Vol. 96, p. 34. URL:[Link]

Sources

Method

Formulation Strategies for 4-(3-Fluoro-5-methylphenyl)butan-2-one: Enhancing Bioavailability of Lipophilic Aromatic Ketones

Introduction & Physicochemical Profiling The compound 4-(3-Fluoro-5-methylphenyl)butan-2-one is a highly lipophilic aromatic ketone. Its structural architecture—comprising a fluorinated phenyl ring, a methyl substituent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The compound 4-(3-Fluoro-5-methylphenyl)butan-2-one is a highly lipophilic aromatic ketone. Its structural architecture—comprising a fluorinated phenyl ring, a methyl substituent, and a butan-2-one moiety—imparts unique physicochemical properties that dictate its formulation requirements[1].

  • Fluorine Substitution: The meta-fluoro group increases the compound's overall lipophilicity and provides metabolic stability by blocking cytochrome P450-mediated oxidation at that position[1].

  • Methyl Group: Adds steric bulk and further drives the partition coefficient (LogP) upward, typically exceeding 3.0 for this class of molecules[2].

  • Ketone Moiety: Acts as a hydrogen-bond acceptor, offering potential interaction sites for polar excipients, though it is insufficient to overcome the molecule's inherent hydrophobicity.

Due to its poor aqueous solubility and high permeability, this compound is classified as a Biopharmaceutics Classification System (BCS) Class II molecule. To enable robust preclinical in vivo dosing and potential clinical translation, formulation strategies must bypass dissolution rate-limited absorption. This application note details two field-proven methodologies: a Self-Microemulsifying Drug Delivery System (SMEDDS) for oral delivery[3], and Polymeric (PLGA) Nanoparticles for sustained parenteral administration[4].

Formulation Strategy 1: Self-Microemulsifying Drug Delivery System (SMEDDS)

Mechanistic Rationale

SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form transparent oil-in-water (O/W) microemulsions upon mild agitation in aqueous media, such as gastrointestinal (GI) fluids[3][5]. By presenting the lipophilic ketone in pre-solubilized droplets (<50 nm), SMEDDS circumvent the energy-intensive dissolution step, drastically enhancing oral bioavailability[6].

SMEDDS_Mechanism A Anhydrous SMEDDS (API + Oil + Surfactants) B Aqueous Dilution (GI Tract Fluids) A->B Ingestion C Spontaneous Emulsification (Mild Agitation) B->C Dispersion D O/W Microemulsion (<50 nm Droplets) C->D Self-Assembly E Enhanced Intestinal Absorption D->E Solubilization

SMEDDS dispersion mechanism: from anhydrous mixture to in vivo microemulsion and absorption.

Excipient Screening & Causality

Before formulating, the solubility of 4-(3-Fluoro-5-methylphenyl)butan-2-one must be screened across various excipients to maximize drug loading and prevent precipitation upon dilution[7].

  • Oil Phase (e.g., Capryol 90 or Medium Chain Triglycerides): Solubilizes the hydrophobic API. MCTs are preferred as they are less prone to oxidation and mimic dietary lipids, promoting lymphatic transport[5].

  • Surfactant (e.g., Tween 80, HLB = 15): High HLB surfactants are required to rapidly lower interfacial tension, facilitating spontaneous O/W microemulsion formation[6].

  • Co-surfactant (e.g., Transcutol HP or PEG-400): Intercalates between surfactant molecules, increasing interfacial fluidity and preventing the formation of rigid liquid crystalline phases that could trap the drug[5].

Step-by-Step SMEDDS Preparation Protocol

Note: This protocol is a self-validating system. If the final dilution is turbid, the surfactant-to-oil ratio is insufficient.

  • API Solubilization: Accurately weigh 20 mg of 4-(3-Fluoro-5-methylphenyl)butan-2-one and transfer it to a screw-capped glass vial. Add the selected oil phase (e.g., 30% w/w of the final mixture)[7].

  • Thermal Mixing: Heat the vial in a water bath at 40°C to reduce lipid viscosity and facilitate API dissolution. Vortex for 2 minutes[7].

  • Surfactant Addition: Add the surfactant and co-surfactant mixture (Km ratio of 2:1 or 3:1) to the oily mix to make up the remaining 70% w/w[5].

  • Homogenization: Sonicate the mixture in an ultrasonic bath for 15 minutes at room temperature until a clear, isotropic solution is formed[7].

  • Equilibration: Store the sealed vial at ambient temperature for 48 hours. Validation check: Inspect visually for phase separation or API precipitation. A stable SMEDDS must remain a single, clear phase[6].

  • Dilution Robustness Test: Dilute 1 mL of the SMEDDS into 250 mL of 0.1 N HCl (pH 1.2) and PBS (pH 6.8) at 37°C with mild magnetic stirring (50 rpm). The resulting microemulsion must be optically transparent (droplet size <50 nm) with no visible drug crystals[8].

Formulation Strategy 2: PLGA Nanoparticles

Mechanistic Rationale

For sustained parenteral delivery, encapsulating the ketone within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles is highly effective. PLGA is an FDA-approved, biodegradable polymer that hydrolyzes into lactic and glycolic acids[4]. Because 4-(3-Fluoro-5-methylphenyl)butan-2-one is hydrophobic, the Single Emulsion-Solvent Evaporation (O/W) method is the gold standard, preventing drug leakage into the external aqueous phase during formulation[4].

PLGA_Workflow Org Organic Phase (PLGA + API in DCM) Mix Primary Emulsification (O/W Emulsion) Org->Mix Aq Aqueous Phase (1-2% PVA in Water) Aq->Mix Sonic Ultrasonication (Size Reduction in Ice Bath) Mix->Sonic Evap Solvent Evaporation (Magnetic Stirring, 3 hrs) Sonic->Evap Cent Centrifugation & Washing (Remove PVA/Free API) Evap->Cent Lyoph Lyophilization (Dry Nanoparticles) Cent->Lyoph

Single emulsion-solvent evaporation workflow for PLGA nanoparticle preparation.

Step-by-Step PLGA Nanoparticle Protocol
  • Organic Phase Preparation: Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio for faster release) and 5 mg of 4-(3-Fluoro-5-methylphenyl)butan-2-one in 2 mL of Dichloromethane (DCM)[9][10]. Causality: DCM is highly volatile and immiscible with water, making it ideal for the evaporation step.

  • Aqueous Phase Preparation: Prepare 20 mL of a 1% to 2% (w/v) Polyvinyl Alcohol (PVA) solution in distilled water[9][11]. Causality: PVA acts as a steric stabilizer, adsorbing to the O/W interface to prevent droplet coalescence.

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring to form a coarse O/W emulsion[10].

  • Ultrasonication: Transfer the beaker to an ice bath. Sonicate using a probe sonicator (e.g., 6% to 20% amplitude) for 3 to 5 minutes[9][11]. Causality: The ice bath is critical; it prevents the heat generated by sonication from prematurely evaporating the DCM or thermally degrading the API, which would result in massive polymer aggregation[11].

  • Solvent Evaporation: Transfer the nanoemulsion to a magnetic stirrer and stir at 1000 rpm for 3 hours at room temperature (or up to 35°C) in a well-ventilated fume hood[10]. As the DCM evaporates, the PLGA hardens, trapping the drug inside the hydrophobic core[12].

  • Collection and Washing: Centrifuge the suspension at 14,000 × g for 15 minutes at 4°C to pellet the nanoparticles[9]. Discard the supernatant (containing excess PVA and unencapsulated drug). Resuspend the pellet in ultra-pure water and repeat the centrifugation twice[10].

  • Lyophilization: Freeze the washed nanoparticle suspension at -80°C, then lyophilize for 24 hours at -48°C under vacuum (0.050 mBar) to obtain a dry powder for long-term storage[9].

Analytical Characterization & Target Parameters

To validate the success of the formulations, quantitative characterization must be performed. Encapsulation Efficiency (EE%) is determined by lysing the PLGA nanoparticles in an organic solvent and quantifying the API via HPLC-UV or LC-MS/MS[5][9]. Droplet and particle sizes are determined via Dynamic Light Scattering (DLS)[9].

Summary of Target Quantitative Data
ParameterSMEDDS Target ProfilePLGA NP Target ProfileAnalytical Method
Droplet/Particle Size < 50 nm (Microemulsion)100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.20 (Highly uniform)< 0.15 (Monodisperse)Dynamic Light Scattering (DLS)
Zeta Potential Near neutral to slightly negative-20 mV to -30 mVElectrophoretic Light Scattering
Encapsulation Efficiency ~100% (Fully solubilized)> 75%HPLC-UV / LC-MS/MS
Drug Loading 10% - 25% w/w5% - 10% w/wHPLC-UV / LC-MS/MS
Physical Stability No phase separation (48h)Stable as lyophilized powderVisual / DLS post-reconstitution

References

  • Zhang, Y., et al. "A Self-microemulsifying Drug Delivery System (SMEDDS) for a Novel Medicative Compound Against Depression: a Preparation and Bioavailability Study in Rats." AAPS PharmSciTech, PubMed Central (PMC). Available at:[Link]

  • Ansari, M. M., et al. "Formulation and Evaluation of a Self-Microemulsifying Drug Delivery System of Raloxifene with Improved Solubility and Oral Bioavailability." Pharmaceutics, MDPI. Available at:[Link]

  • Dixit, A. R., et al. "Preparation and Characterization of Self-Microemulsifying Drug Delivery System of Olmesartan Medoxomil for Bioavailability Improvement." Journal of Pharmaceutics, PubMed Central (PMC). Available at:[Link]

  • Kyziol, A., et al. "Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor." Frontiers in Chemistry. Available at:[Link]

  • ResolveMass Laboratories. "PLGA Nanoparticles Synthesis - Methods and Protocols." ResolveMass Laboratories Inc. Available at:[Link]

  • iGEM Foundation. "PLGA Nanoparticle Protocol - Single Emulsion & Solvent Evaporation Method." iGEM Registry. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(3-Fluoro-5-methylphenyl)butan-2-one

Welcome to the technical support center for the synthesis of 4-(3-fluoro-5-methylphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-(3-fluoro-5-methylphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.

I. Synthesis Overview: The Friedel-Crafts Acylation Approach

The most common and direct route to synthesizing 4-(3-fluoro-5-methylphenyl)butan-2-one is through a Friedel-Crafts acylation reaction.[1][2] This electrophilic aromatic substitution involves reacting 3-fluoro-5-methylanisole (or a similar substituted benzene derivative) with a suitable acylating agent, such as butan-2-one or a derivative, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[1]

The general mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.[3] Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.

Reaction Scheme:

Starting Materials: 1-Fluoro-3-methylbenzene and an appropriate four-carbon acylating agent. Catalyst: A Lewis acid, typically aluminum chloride (AlCl₃). Product: 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Below is a diagram illustrating the general workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Reactant & Solvent Preparation (Anhydrous Conditions) Lewis_Acid_Complex Formation of Acylium Ion (Lewis Acid + Acylating Agent) Reactant_Prep->Lewis_Acid_Complex Electrophilic_Attack Electrophilic Aromatic Substitution Lewis_Acid_Complex->Electrophilic_Attack Quenching Reaction Quenching (e.g., with ice-cold water) Electrophilic_Attack->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing & Drying Extraction->Washing Purification Purification (e.g., Column Chromatography) Washing->Purification Final_Product 4-(3-Fluoro-5-methylphenyl)butan-2-one Purification->Final_Product Characterization

Caption: General workflow for the synthesis of 4-(3-Fluoro-5-methylphenyl)butan-2-one.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Moisture Contamination: Friedel-Crafts reactions are highly sensitive to moisture. The Lewis acid catalyst (e.g., AlCl₃) readily hydrolyzes in the presence of water, rendering it inactive.

    • Troubleshooting Steps:

      • Ensure all glassware is oven-dried or flame-dried immediately before use.

      • Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.

      • Handle the Lewis acid catalyst in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

      • Protect the reaction mixture from atmospheric moisture using a drying tube.[4]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the acylation.

    • Troubleshooting Steps:

      • Low Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be cautious as higher temperatures can promote side reactions.

      • High Temperature: Excessive heat can lead to the decomposition of reactants or products and the formation of byproducts. It is often beneficial to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to slowly warm to room temperature.[5]

  • Incorrect Stoichiometry of Catalyst: An insufficient amount of Lewis acid will result in incomplete conversion. Conversely, a large excess can lead to the formation of stable complexes with the ketone product, complicating the workup.[1]

    • Troubleshooting Steps:

      • Typically, a slight excess (1.1 to 1.3 equivalents) of the Lewis acid is used.

      • Carefully weigh and add the catalyst, preferably in portions, to control the initial exotherm.

  • Deactivated Aromatic Ring: The presence of the fluorine atom, an electron-withdrawing group, deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.[1][6]

    • Troubleshooting Steps:

      • Consider using a more reactive acylating agent or a stronger Lewis acid system.

      • Longer reaction times may be necessary to achieve a reasonable conversion. Monitor the reaction progress by TLC or GC-MS.

Data Summary: Impact of Reaction Parameters on Yield

ParameterCondition A (Low Yield)Condition B (Optimized Yield)Rationale for Improvement
Solvent Technical gradeAnhydrous, distilledPrevents catalyst deactivation by moisture.
Temperature > 50 °C0 °C to Room TempMinimizes side reactions and product decomposition.[5]
Catalyst Eq. < 1.01.1 - 1.3Ensures complete formation of the acylium ion.
Reaction Time 2 hours8-12 hours (Monitored)Accounts for the deactivating effect of the fluorine substituent.
FAQ 2: I am observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity?

Potential Cause & Solution:

The directing effects of the substituents on the aromatic ring (fluoro and methyl groups) determine the position of acylation. While the desired product results from acylation at the para position to the methyl group and ortho to the fluorine, other isomers can form.

  • Troubleshooting Steps:

    • Choice of Lewis Acid: The size and nature of the Lewis acid can influence the steric hindrance around the reaction site, thereby affecting regioselectivity. Experimenting with different Lewis acids (e.g., FeCl₃, BF₃·OEt₂) might favor the formation of the desired isomer.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediate carbocation (arenium ion) and thus the product distribution. Non-polar solvents like dichloromethane or carbon disulfide are commonly used.

    • Temperature Control: Lowering the reaction temperature generally enhances selectivity by favoring the thermodynamically more stable product.

FAQ 3: My final product is difficult to purify. What are common impurities and effective purification strategies?

Common Impurities:

  • Unreacted starting materials.

  • Isomeric byproducts of the acylation.

  • Polysubstituted products, where more than one acyl group is added to the aromatic ring.

  • Byproducts from side reactions, such as rearrangements of the acylium ion.

Purification Strategies:

  • Aqueous Workup: After quenching the reaction, a thorough aqueous workup is crucial. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any remaining Lewis acid. Subsequent washes with water and brine will remove water-soluble impurities.

  • Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities.[7]

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is commonly employed.[8] The optimal solvent system should be determined by preliminary TLC analysis.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step.

Experimental Protocol: Column Chromatography Purification

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography solvent (e.g., dichloromethane).

  • Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the components.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(3-fluoro-5-methylphenyl)butan-2-one.

FAQ 4: The reaction seems to stall before completion. What could be the reason?

Potential Causes & Solutions:

  • Catalyst Deactivation: As mentioned, moisture is a primary culprit. However, the ketone product itself can form a complex with the Lewis acid, effectively sequestering and deactivating it.[1] This is why a stoichiometric amount of the catalyst is often required.

  • Insufficient Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized depletion of reactants or catalyst, causing the reaction to slow down or stop.

    • Troubleshooting Steps:

      • Ensure vigorous and efficient stirring throughout the reaction.

      • Consider using a solvent in which all reactants and the catalyst are reasonably soluble.

Below is a decision-making diagram for troubleshooting a stalled reaction.

G Start Reaction Stalled? Check_Moisture Check for Moisture Contamination (Anhydrous Conditions Maintained?) Start->Check_Moisture Check_Stirring Is Stirring Adequate? Check_Moisture->Check_Stirring Yes Remediate_Moisture Dry Solvents/Glassware Restart Under Inert Atmosphere Check_Moisture->Remediate_Moisture No Check_Catalyst Sufficient Catalyst Added? Check_Stirring->Check_Catalyst Yes Increase_Stirring Increase Stirring Speed Check_Stirring->Increase_Stirring No Add_Catalyst Add More Catalyst (in portions) Check_Catalyst->Add_Catalyst No Continue_Reaction Continue Monitoring Reaction Check_Catalyst->Continue_Reaction Yes Remediate_Moisture->Continue_Reaction Increase_Stirring->Continue_Reaction Add_Catalyst->Continue_Reaction

Caption: Troubleshooting a stalled Friedel-Crafts acylation reaction.

III. References

  • (4-Fluorophenyl)(2-hydroxy-5-methylphenyl)methanone. National Center for Biotechnology Information. [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

    • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • SUPPORTING INFORMATION Selective GlyT1 Inhibitors: Discovery of [4-(3-Fluoro-5- trifluoromethyl-pyridin-2-yl)-piperazin-1-yl]. Amazon AWS. [Link]

  • fluoromethyl phenyl sulfone. Organic Syntheses. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]

  • 4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy. [Link]

  • US8946479B2 - Process for preparation of 4-fluoro-α-[2methyl-l-oxopropyl]-γ-oxo—N—β-diphenylbenzene butane amide. Google Patents.

  • KR20110001415A - Novel Production Method for 4,4,4-trifluoro-1- (4-methylphenyl) butane-1,3-dione. Google Patents.

  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Virginia Commonwealth University. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. [Link]

  • Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. National Center for Biotechnology Information. [Link]

  • Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. Royal Society of Chemistry. [Link]

  • Purification Strategies for Flavones and Related Compounds. Teledyne. [Link]

  • Synthesis of 5-Fluoro- and 5-Hydroxymethanoprolines Via Lithiation of N-BOC-Methanopyrrolidines. Constrained Cγ-Exo and Cγ-Endo Flp and Hyp Conformer Mimics. National Center for Biotechnology Information. [Link]

  • 4-[(4-Methylphenyl)sulfanyl]butan-2-one. National Center for Biotechnology Information. [Link]

  • Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. [Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-(3-Fluoro-5-methylphenyl)butan-2-one

Welcome to the technical support center for the crystallization of 4-(3-fluoro-5-methylphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 4-(3-fluoro-5-methylphenyl)butan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the crystallization of this compound. Our approach is rooted in fundamental principles of physical chemistry and extensive field experience to ensure you can achieve robust and reproducible results.

Section 1: Compound Profile & Initial Considerations

Before initiating any crystallization protocol, understanding the physicochemical properties of 4-(3-fluoro-5-methylphenyl)butan-2-one is critical. While specific experimental data for this exact molecule is not widely published, we can infer its likely behavior based on its structure—an aromatic ketone with moderate polarity.

PropertyEstimated Value / Inferred CharacteristicRationale & Impact on Crystallization
Molecular Formula C₁₁H₁₃FO-
Molecular Weight 180.22 g/mol Influences dissolution rates and mass transfer.
Polarity Moderately PolarThe ketone and fluoro groups contribute polarity, suggesting solubility in polar protic (alcohols) and polar aprotic (ethyl acetate, acetone) solvents. The aromatic ring provides nonpolar character, suggesting some solubility in aromatic solvents like toluene.[1]
Hydrogen Bonding H-bond AcceptorThe ketone oxygen can accept hydrogen bonds, making solvents like ethanol or methanol potentially effective.[2][3]
Melting Point (Tm) Likely low to moderate (e.g., <100 °C)Low-melting compounds are prone to "oiling out," where the compound separates as a liquid above its melting point instead of crystallizing.[1] This necessitates the use of solvents with a boiling point well above the compound's melting point or careful control of supersaturation.
Purity >95% RecommendedImpurities can significantly inhibit nucleation, alter crystal habit, or become entrapped in the crystal lattice, undermining the purpose of crystallization.[4]

Section 2: Frequently Asked Questions (FAQs)

Here we address high-level questions that often arise during the initial stages of crystallization development.

Q1: What is the best starting solvent for crystallizing 4-(3-fluoro-5-methylphenyl)butan-2-one?

A1: There is no single "best" solvent without experimental screening.[3] However, based on the compound's moderate polarity, a good starting point is a C1-C4 alcohol like isopropanol (IPA) or ethanol .[1] These solvents often provide the ideal solubility profile: high solubility when hot and low solubility when cold.[5] A solvent screening experiment is the most reliable method to determine the optimal choice.

Q2: My compound is dissolving in everything I try, even at room temperature. What should I do?

A2: This indicates you are using solvents that are "too good." In this situation, a mixed-solvent system (also known as an anti-solvent crystallization) is the best approach.[5] Dissolve your compound in a minimal amount of a "good" solvent (e.g., acetone or ethyl acetate) and then slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., heptane or water) until turbidity (cloudiness) persists. Gently warm the solution to redissolve the solid and then allow it to cool slowly.

Q3: I've set up my crystallization, but nothing is happening. Why are no crystals forming?

A3: This is a common issue related to nucleation.[6][7] The solution may be in a metastable supersaturated state where the energy barrier for crystal formation has not been overcome.[8] Several factors could be at play:

  • Too much solvent was used: The solution is not sufficiently supersaturated.[6]

  • The solution is too pure: Sometimes, trace impurities can act as nucleation sites.

  • Cooling is too slow or the final temperature is not low enough.

  • The flask surface is too smooth: A lack of microscopic scratches prevents heterogeneous nucleation.

To induce crystallization, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the compound, or cooling the solution to a lower temperature.[6][7]

Q4: My compound turned into a sticky oil instead of crystals. How do I fix this?

A4: This phenomenon, known as "oiling out," occurs when the concentration of the solute in the solution exceeds its solubility limit at a temperature that is above the compound's melting point.[6] To prevent this, you can:

  • Use more solvent: This reduces the supersaturation level, meaning the solution will become saturated at a lower temperature.[6]

  • Cool the solution more slowly: This gives molecules more time to orient themselves into a crystal lattice rather than crashing out as a disordered liquid.

  • Switch to a lower-polarity solvent or solvent system: High-polarity solvents can sometimes contribute to oiling out.

Section 3: Troubleshooting Guide: Specific Scenarios

This section provides a deeper dive into specific experimental problems and their corresponding solutions.

ProblemPotential CausesRecommended Actions & Explanations
No Crystals Form 1. Insufficient Supersaturation: Too much solvent was used, or the final temperature is too high.[7] 2. High Kinetic Barrier to Nucleation: The energy required to form the first stable crystal nucleus is too high.[8][9]Action 1: Gently evaporate some solvent to increase the concentration, then re-cool.[7] Action 2: Induce nucleation by scratching the inner wall of the flask below the solvent line with a glass rod. The micro-scratches provide surfaces for heterogeneous nucleation.[6] Action 3: If available, add a single, tiny "seed crystal" of the pure compound. This bypasses the primary nucleation step entirely.[7]
Oiling Out 1. High Degree of Supersaturation: The solution is cooled too quickly, or the concentration is too high.[6] 2. Low Melting Point: The compound's melting point is below the temperature at which it precipitates from the solution.Action 1: Re-heat the solution until the oil redissolves. Add 10-20% more solvent to decrease the saturation point to a lower temperature.[6] Action 2: Implement a slower, controlled cooling ramp. Rapid cooling does not give molecules sufficient time to arrange into an ordered lattice.[10][11] Action 3: Consider an anti-solvent approach. Dissolve the compound in a good solvent at room temperature and slowly add an anti-solvent to gently approach the saturation point.
Rapid Formation of Fine Powder 1. Excessive Nucleation Rate: The solution was cooled too rapidly, leading to the simultaneous formation of a massive number of nuclei.[6][12] 2. High Supersaturation: Similar to oiling out, very high concentrations can lead to "crashing out."Action 1: Re-dissolve the solid by heating and add a small amount of additional solvent (5-10%).[6] Action 2: Slow down the cooling process significantly. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Slower cooling favors crystal growth over nucleation, resulting in larger particles.[13][14]
Low Yield 1. Excessive Solvent: The compound has significant solubility even in the cold solvent, causing a large portion to remain in the mother liquor.[6] 2. Premature Crystallization: Crystals formed during a hot filtration step and were lost.Action 1: Before filtering, cool the flask in an ice bath for at least 30 minutes to minimize the compound's solubility. Action 2: To check if a significant amount of product remains, take a small sample of the mother liquor and evaporate it. If a large amount of solid remains, the solvent system needs to be re-optimized, perhaps by using a mixed-solvent system where the final mixture has lower solvating power.

Section 4: SOP for Crystallization Method Development

This step-by-step protocol provides a systematic approach to developing a robust crystallization process for 4-(3-fluoro-5-methylphenyl)butan-2-one.

Objective: To identify a solvent system and cooling profile that yields high-purity crystalline material with good yield and filterability.

Step 1: Solvent Screening

  • Place ~20 mg of the compound into each of several small test tubes.

  • Add a potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, acetone) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature after adding ~1 mL, heat the test tube in a water bath towards the solvent's boiling point. Note if it dissolves.

  • If it dissolves when hot, remove it from the heat and allow it to cool to room temperature, then place it in an ice bath. Observe the quality and quantity of crystals formed.

  • Ideal Solvent: The compound should be poorly soluble at room temperature but fully soluble at an elevated temperature, and it should readily form crystals upon cooling.[5]

Step 2: Solubility Curve Determination (for the selected solvent)

  • Prepare a saturated solution of the compound at a low temperature (e.g., 5 °C).

  • Slowly heat the solution in increments (e.g., 5-10 °C), adding a known, small mass of the compound at each step until it just dissolves.

  • Plot the concentration (g/L) versus temperature (°C). This curve defines the boundary between the undersaturated and metastable zones.

Step 3: Cooling Crystallization Protocol

  • Dissolve the crude compound in the minimum amount of the chosen hot solvent required for complete dissolution in an Erlenmeyer flask.

  • If the solution is colored or contains insoluble impurities, perform a hot filtration.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a surface that does not act as a heat sink (e.g., a cork ring or paper towels).[6]

  • Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Step 4: Optimization

  • Cooling Rate: Compare the crystal size and purity from rapid cooling versus slow, controlled cooling. Slower cooling generally yields larger, purer crystals.[11][14]

  • Seeding: If nucleation is difficult, add a seed crystal once the solution has cooled slightly into the metastable zone. This provides a template for growth and can improve consistency.[7]

  • Anti-Solvent Addition: If using a mixed-solvent system, optimize the rate of anti-solvent addition. A slow, controlled addition is preferable to prevent oiling or crashing out.

Section 5: Visual Workflows

The following diagrams illustrate the logical processes for troubleshooting and optimization.

Troubleshooting_Workflow start Crystallization Experiment Outcome no_xtal Problem: No Crystals Form start->no_xtal Unsuccessful oil_out Problem: Oiling Out start->oil_out Unsuccessful fine_powder Problem: Fine Powder Forms start->fine_powder Unsuccessful good_xtal Good Crystals - Proceed to Isolation start->good_xtal Successful sol_1 Action: Evaporate Solvent or Add Anti-Solvent no_xtal->sol_1 Cause: Too Dilute sol_2 Action: Scratch Flask / Add Seed Crystal no_xtal->sol_2 Cause: Nucleation Barrier sol_3 Action: Re-heat, Add More Solvent, Cool Slowly oil_out->sol_3 Cause: High Supersaturation / Low Tm sol_4 Action: Re-heat, Add Solvent, Cool Slower fine_powder->sol_4 Cause: Rapid Nucleation

Caption: A decision tree for troubleshooting common crystallization issues.

Optimization_Workflow start Start: Crude Compound step1 Step 1: Solvent Screening (Single & Mixed Systems) start->step1 step2 Step 2: Determine Solubility Profile (Temp vs. Concentration) step1->step2 step3 Step 3: Define Cooling Profile (Rate, Seeding Temp) step2->step3 step4 Step 4: Execute & Analyze (Yield, Purity, PSD) step3->step4 decision Criteria Met? step4->decision decision->step1 No, Re-screen end End: Optimized Protocol decision->end Yes

Caption: A systematic workflow for developing a crystallization protocol.

References

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Boyle, T. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]

  • Nichols, L. (2022, April 7). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]

  • Hayes, D., & Rubinsky, B. (1985). On crystal size and cooling rate. PubMed. [Link]

  • Guillou, N. (n.d.). Guide for crystallization. [Link]

  • Dinger, M. (n.d.). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. [Link]

  • Kim, K., & Kim, K. (2015). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm, 17(31), 5914-5922. [Link]

  • Srinivasakannan, C., et al. (2006). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. Chemical Engineering Communications, 193(12), 1546-1558. [Link]

  • Various Authors. (2017, April 5). What should I do if crystallisation does not occur? Quora. [Link]

  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [Link]

  • Kim, K., & Myung, J. (2020). Crystal Size Distribution Control in Crystallization. Industrial & Engineering Chemistry Research, 59(1), 1-15. [Link]

  • DeRuvo, P., & Pacelli, A. (2025, July 22). How to Solve Fluid Crystallization Challenges. Fluid Metering, Inc. [Link]

  • Mettler-Toledo International Inc. (2025, April 10). Common Challenges in Crystallization Processes. YouTube. [Link]

  • Braden, D. (n.d.). 3: Physical chemistry of crystal growth. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Al-Ghamdi, M. S., & Al-Otaibi, N. M. (2023). Nucleation and Crystal Growth: Recent Advances and Future Trends. MDPI. [Link]

  • Vekilov, P. G. (2010). Nucleation. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Troubleshooting for 4-(3-Fluoro-5-methylphenyl)butan-2-one

Welcome to the Advanced Technical Support Center. Scaling up the synthesis of 4-(3-Fluoro-5-methylphenyl)butan-2-one from the bench to the pilot plant introduces complex thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. Scaling up the synthesis of 4-(3-Fluoro-5-methylphenyl)butan-2-one from the bench to the pilot plant introduces complex thermodynamic and kinetic challenges. This molecule is synthesized via a two-step sequence: an initial cross-aldol condensation of 3-fluoro-5-methylbenzaldehyde with acetone to form an α,β-unsaturated ketone (enone), followed by the selective catalytic hydrogenation of the alkene to yield the saturated target ketone.

This guide addresses the specific byproduct formations encountered during scale-up—namely, aldol self-condensation, over-reduction, and hydrodehalogenation—providing causality-driven explanations and self-validating protocols.

Part 1: Aldol Condensation Workflows & Troubleshooting

Q: During the initial cross-aldol condensation, my scale-up yields high levels of mesityl oxide and diacetone alcohol. How can this be mitigated?

Causality & Expert Insight: In this reaction, acetone serves as both the reactant and the solvent. Under basic conditions (e.g., NaOH), acetone rapidly undergoes self-condensation to form diacetone alcohol, which subsequently dehydrates to form mesityl oxide. While the cross-aldol condensation between acetone and 3-fluoro-5-methylbenzaldehyde is thermodynamically favored, the massive molar excess of acetone makes its self-condensation kinetically competitive.

To suppress this, we must manipulate the reaction equilibrium. Research has demonstrated that water acts as a powerful selectivity enhancer in acetone aldol condensations . By maintaining a specific aqueous volume in the reaction matrix, the dehydration of diacetone alcohol to mesityl oxide is thermodynamically inhibited, while controlled dosing of the aldehyde maintains a steady-state kinetic preference for the cross-aldol product.

Self-Validating Protocol: Controlled-Dosing Aldol Condensation

This protocol utilizes a continuous-feed system to prevent thermal runaways and byproduct accumulation.

  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a reflux condenser, an internal thermocouple, and a programmable dosing pump.

  • Solvent/Base Preparation: Charge the reactor with Acetone (5.0 equiv) and an aqueous solution of 10% NaOH (0.1 equiv). Crucial Step: Ensure the total water content is 15-20% v/v relative to acetone to inhibit diacetone alcohol dehydration.

  • Thermal Equilibration: Chill the biphasic mixture to 10–15 °C. Lower temperatures favor the cross-aldol kinetics over acetone self-condensation.

  • Controlled Dosing: Load 3-fluoro-5-methylbenzaldehyde (1.0 equiv) into the dosing pump. Add dropwise over 4–6 hours, ensuring the internal temperature does not exceed 15 °C.

    • Validation Checkpoint: Perform an in-process HPLC assay 30 minutes after dosing completes. The chromatogram must show <2% mesityl oxide relative to the target enone.

  • Quench & Workup: Immediately neutralize the mixture with 1M HCl to pH 7.0 to freeze the equilibrium. Extract with ethyl acetate, wash with brine, and concentrate under reduced pressure.

Part 2: Selective Hydrogenation Workflows & Troubleshooting

Q: The hydrogenation step suffers from over-reduction, yielding 4-(3-Fluoro-5-methylphenyl)butan-2-ol. How do I arrest the reaction at the ketone?

Causality & Expert Insight: The reduction of a conjugated C=C double bond is kinetically faster than the reduction of a C=O carbonyl bond. However, standard Palladium on Carbon (Pd/C) is a highly aggressive catalyst. Once the local concentration of the alkene drops near the end of the reaction, the palladium surface will readily coordinate the carbonyl oxygen, leading to over-reduction to the alcohol . To prevent this, the catalyst must be "poisoned" (e.g., with ethylenediamine) to decrease the electron density on the metal surface, or a less aggressive metal like Platinum (Pt/C) must be utilized.

Q: I am observing a 5-10% loss of the aromatic fluorine atom (hydrodehalogenation) during hydrogenation. How can I protect the C-F bond?

Causality & Expert Insight: While aryl fluorides are generally the most stable of the aryl halides, the high bond dissociation energy of the C-F bond can still be overcome by the oxidative addition of highly active Pd defect sites under hydrogen pressure . To suppress hydrodehalogenation, a halide surface modifier must be introduced. The addition of inorganic chloride salts (e.g., NaCl) allows chloride ions to competitively bind to the hyperactive palladium/platinum defect sites, effectively shutting down the oxidative addition into the C-F bond without impeding the reduction of the alkene .

Quantitative Data: Catalyst Selection Matrix
Catalyst SystemAdditive / ModifierPressure (H₂)C=C ReductionOver-Reduction (C=O)Defluorination (C-F)Scale-up Viability
5% Pd/CNone3-5 bar>99%High (>15%)Moderate (5-10%)No
5% Pd/CEthylenediamine1-2 bar>95%Low (<2%)Low (<2%)Yes
5% Pt/CNone1-2 bar>98%Low (<1%)Low (<1%)Yes
5% Pd/CNaCl (0.1 equiv)1-2 bar>98%Moderate (5%)Trace (<0.1%)Yes
Self-Validating Protocol: Chemoselective Hydrogenation

This protocol utilizes Pt/C with a halide modifier to guarantee high chemoselectivity.

  • Substrate Preparation: Dissolve the crude 4-(3-fluoro-5-methylphenyl)but-3-en-2-one (1.0 equiv) in methanol (10 volumes) within a pressure-rated autoclave.

  • Catalyst & Modifier Addition: Add 5 wt% Pt/C (0.01 equiv metal). Add NaCl (0.1 equiv) directly to the mixture. The chloride ions will act as the surface modifier to protect the aryl fluoride.

  • Purge Cycle: Seal the autoclave. Purge the headspace with N₂ (3x 30 psi) to remove oxygen, followed by H₂ (3x 30 psi) to prime the environment.

  • Reaction Execution: Pressurize the vessel with H₂ to exactly 1.5 bar. Stir vigorously at 20–25 °C.

    • Validation Checkpoint: Route the hydrogen feed through a mass flow controller. The reaction must be terminated the moment exactly 1.0 molar equivalent of H₂ is consumed to mathematically preclude over-reduction.

  • Filtration: Vent the hydrogen safely and purge with N₂. Filter the suspension through a tightly packed, pre-wetted Celite® pad to remove the catalyst. Concentrate the filtrate to yield the pure saturated ketone.

Part 3: Mechanistic Pathway Visualizations

The following logical diagrams map the reaction pathways and byproduct formation vectors discussed in this guide.

AldolPathway A 3-Fluoro-5-methylbenzaldehyde + Acetone B Target Enone (Cross-Aldol) A->B Base Catalysis (Kinetically Controlled) C Diacetone Alcohol (Self-Aldol) A->C Excess Acetone (Thermodynamically Favored) D Mesityl Oxide (Dehydration) C->D -H2O (Suppressed by Aqueous Base)

Reaction network showing desired cross-aldol vs. competing acetone self-condensation pathways.

HydroPathway Enone 4-(3-Fluoro-5-methylphenyl) but-3-en-2-one Ketone Saturated Ketone (Target Product) Enone->Ketone Pt/C or Poisoned Pd/C (1 atm H2, 20°C) Defluoro Defluorinated Ketone (Hydrodehalogenation) Enone->Defluoro Direct C-F Cleavage Alcohol Saturated Alcohol (Over-Reduction) Ketone->Alcohol Unmodified Pd/C (Excess H2, >2 atm) Ketone->Defluoro Active Pd Defect Sites (No Halide Modifier)

Hydrogenation selectivity pathways illustrating target alkene reduction vs. byproduct formation.

References

  • Title: Aldol Condensation of Acetone with Reactive Distillation Using Water as a Selectivity Enhancer Source: Industrial & Engineering Chemistry Research (ACS Publications) URL: [Link]

  • Title: Chemoselective Catalytic Reduction of Conjugated α, β-Unsaturated Ketones to Saturated Ketones via Hydroboration/Protodeboronation Strategy Source: Organic Chemistry Frontiers (Royal Society of Chemistry) URL: [Link]

  • Source: Google Patents (WO2016005923A1)
  • Title: Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria Source: ACS Catalysis (American Chemical Society) URL: [Link]

Optimization

Technical Support Center: Overcoming Moisture Sensitivity in 4-(3-Fluoro-5-methylphenyl)butan-2-one Storage

Welcome to the Advanced Reagent Support Center. As application scientists, we frequently encounter researchers struggling with the degradation of complex aryl ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Support Center. As application scientists, we frequently encounter researchers struggling with the degradation of complex aryl ketones. 4-(3-Fluoro-5-methylphenyl)butan-2-one is a highly versatile intermediate, but its structural features make it susceptible to moisture-induced complications during long-term storage.

This guide synthesizes field-proven insights, mechanistic causality, and self-validating protocols to ensure your reagent remains strictly anhydrous and chemically intact for downstream organometallic or amination workflows.

Mechanistic Insight: The "Why" Behind Ketone Degradation

To effectively store 4-(3-Fluoro-5-methylphenyl)butan-2-one, we must first understand the causality of its degradation. Moisture in a ketone storage flask is not merely a passive diluent; it is an active catalyst for reagent destruction.

When trace water is introduced (typically via ambient air exposure during syringe withdrawal), it brings along trace atmospheric acids or interacts with basic sites on standard glassware. This promotes the enolization of the butan-2-one moiety. Once the enolate is formed, it acts as a strong nucleophile, attacking the carbonyl carbon of a neighboring 4-(3-Fluoro-5-methylphenyl)butan-2-one molecule. This results in a self-aldol condensation [1], generating α,β -unsaturated ketone impurities and higher-order oligomers.

Furthermore, if this ketone is destined for Grignard additions or reductive aminations, even 100 ppm of water will aggressively quench the organometallic reagents before they can engage the carbonyl carbon, devastating your reaction yields.

Troubleshooting Guide & FAQs

Q: My ketone turned cloudy and slightly viscous over time. What happened?

A: This is the classic visual signature of self-aldol condensation and oligomerization. Trace moisture, combined with ambient basic or acidic sites, catalyzed the formation of enolates which subsequently polymerized. Once the ketone becomes viscous or cloudy, the degradation is irreversible. The material must be discarded or subjected to a rigorous fractional vacuum distillation to recover the unreacted monomer.

Q: Can I just drop 4A molecular sieves into the bottle to keep it dry?

A: Absolutely not. This is the most common and catastrophic mistake researchers make with ketones. While molecular sieves are the gold standard for drying solvents like acetonitrile, they are composed of sodium/calcium aluminosilicates. These zeolites possess basic surface sites. Introducing basic molecular sieves into 4-(3-Fluoro-5-methylphenyl)butan-2-one will rapidly catalyze the self-aldol condensation you are trying to avoid [2].

Q: My downstream Grignard reaction is failing despite using a newly opened bottle. Why?

A: If the bottle was opened in ambient air without an inert gas sweep, atmospheric moisture rapidly condensed into the liquid. Water is highly nucleophilic and will aggressively quench organometallic reagents. You must utilize Schlenk techniques or a Septum Inlet Transfer Adapter under a positive pressure of Argon to withdraw aliquots [3].

Desiccant Selection Data

To prevent aldol condensation, you must select a drying agent that is strictly neutral. Below is a quantitative and mechanistic comparison of common desiccants specifically for 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Drying AgentSuitabilityEquilibrium H₂O ContentMechanism / InteractionRecommendation
Molecular Sieves (3A/4A) Poor < 10 ppmBasic aluminosilicate structure catalyzes self-aldol condensation.DO NOT USE
Anhydrous MgSO4​ Moderate ~ 100 ppmForms hydrates. Slightly acidic; slow drying kinetics for ketones.Acceptable for crude extracts
Anhydrous CaSO4​ (Drierite) Excellent ~ 10 ppmNeutral salt, forms hemihydrate. Does not catalyze enolization.HIGHLY RECOMMENDED
Calcium Chloride ( CaCl2​ ) Poor > 200 ppmForms coordination complexes directly with the carbonyl oxygen.DO NOT USE

Validated Experimental Protocols

Every protocol utilized in our laboratory is designed as a self-validating system. By following these steps, you eliminate the variables of ambient moisture and catalytic degradation.

Protocol A: Chemical Drying and Vacuum Distillation

Use this protocol to rescue contaminated ketone or prepare a fresh batch for ultra-sensitive reactions.

  • Pre-Drying: Transfer the 4-(3-Fluoro-5-methylphenyl)butan-2-one to an oven-dried round-bottom flask. Add 25 g/L of strictly anhydrous CaSO4​ (Drierite).

  • Agitation: Stir the suspension vigorously under a positive pressure of Argon for 4 to 6 hours at room temperature.

  • Decantation: Decant the ketone under Argon into a clean, dry Schlenk flask containing 10 g/L of fresh anhydrous CaSO4​ .

  • Distillation: Equip the flask with a short-path distillation head. Perform a fractional vacuum distillation. Discard the first 5% of the distillate (forecut) to ensure any residual azeotropic moisture is removed. Collect the main fraction in an oven-dried receiving flask pre-purged with Argon.

Protocol B: Long-Term Inert Gas Storage (Schlenk/Sure-Seal Technique)

Use this protocol to store the purified ketone for months without degradation.

  • Packaging: Transfer the freshly distilled ketone into an oven-dried, amber crown-cap bottle.

  • Sealing: Immediately seal the bottle with a PTFE-faced rubber liner and a crimped crown cap.

  • Adapter Installation: Screw a over the crown cap. This seats on an O-ring to create an air-tight seal [3].

  • Purging: Connect the side-arm of the adapter to a Schlenk line. Apply vacuum briefly (monitor carefully to avoid boiling the ketone), then backfill with ultra-dry Argon. Repeat this vacuum/Argon cycle three times.

  • Withdrawal: To use the reagent, pass a dry syringe needle vertically through the adapter and crown-cap septum while maintaining positive Argon pressure from the side-arm. The removed liquid is instantly replaced by Argon, permanently protecting the contents.

Visualizations & Workflows

Troubleshooting Start Ketone Contamination Suspected CheckVis Visual Inspection: Cloudy or Viscous? Start->CheckVis Aldol Aldol Condensation (Discard or Distill) CheckVis->Aldol Yes CheckWater Karl Fischer Titration > 50 ppm H2O? CheckVis->CheckWater No DryCaSO4 Dry over CaSO4 & Distill CheckWater->DryCaSO4 Yes StoreArgon Store under Argon (Sure/Seal) CheckWater->StoreArgon No DryCaSO4->StoreArgon

Decision tree for troubleshooting ketone moisture contamination and degradation.

Pathway Ketone 4-(3-Fluoro-5-methylphenyl) butan-2-one Moisture Trace Moisture + Basic Sites (Sieves) Ketone->Moisture Improper Storage Inert Anhydrous CaSO4 + Argon Backfill Ketone->Inert Proper Storage Enolate Enolate Formation Moisture->Enolate Aldol Self-Aldol Condensation (Irreversible Degradation) Enolate->Aldol Nucleophilic Attack Stable Stable Anhydrous Ketone Inert->Stable

Mechanistic pathways of ketone degradation versus proper anhydrous stabilization.

References

  • Best Way to Dry Acetone & Ketones - Reddit Chemistry / Riddick & Bunger Organic Solvents (Wiley-Interscience). Details the mechanisms of aldol condensation catalyzed by basic desiccants and the superiority of anhydrous calcium sulfate.

  • Using Molecular Sieves for Solvent Drying - University of Victoria, Department of Chemistry. Standard operating procedure explicitly warning against the use of molecular sieves for drying ketones due to self-aldol condensation promotion.

  • Preservation of Moisture-Sensitive Chemical Reagents - Sigma-Aldrich Technical Library. Comprehensive guide on utilizing inert gas blankets, Sure/Seal™ packaging, and septum inlet transfer adapters to prevent moisture ingress.

Troubleshooting

troubleshooting catalyst deactivation with 4-(3-Fluoro-5-methylphenyl)butan-2-one

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently encounter challenges in the asymmetric transfer hydrogenation (ATH) of complex aryl-alkyl ketones like 4-(3-fluoro-5-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. As a Senior Application Scientist, I frequently encounter challenges in the asymmetric transfer hydrogenation (ATH) of complex aryl-alkyl ketones like 4-(3-fluoro-5-methylphenyl)butan-2-one . Achieving high enantiomeric excess (ee) and quantitative conversion requires maintaining the delicate equilibrium of the catalytic cycle.

When using standard Noyori-type ruthenium complexes (e.g., [(arene)(TsDPEN)RuCl]), researchers often face premature reaction stalling. This guide dissects the causality behind catalyst deactivation, distinguishing between reversible inhibition and irreversible degradation, and provides self-validating protocols to rescue your workflows.

Diagnostic Decision Tree: Deactivation Pathways

G Start Active Ru-Catalyst [(arene)(TsDPEN)RuH] Product Chiral Alcohol Product Start->Product Catalytic Cycle BaseInhib Base Adduct (Off-Cycle Inhibition) Start->BaseInhib Excess Base AreneLoss Loss of Arene Ligand (Thermal Stress) Start->AreneLoss Prolonged Heating Ketone 4-(3-Fluoro-5-methylphenyl) butan-2-one Ketone->Start Substrate Binding Dimer Hydride-Bridged Dimer (Inactive State) AreneLoss->Dimer Dimerization RuNPs Ru Nanoparticles (Irreversible Degradation) Dimer->RuNPs Agglomeration

Ru-catalyst deactivation pathways during asymmetric transfer hydrogenation.

FAQ & Troubleshooting Guide

Q1: My ATH reduction of 4-(3-fluoro-5-methylphenyl)butan-2-one stalls at 60% conversion. What is the primary mechanism of catalyst deactivation here? A1: The stalling is typically caused by the loss of the arene ligand (e.g., p-cymene) from the ruthenium center. As demonstrated in real-time FlowNMR studies of Noyori complexes [1], the active [(arene)(TsDPEN)RuH] species can undergo thermal degradation where the arene ligand dissociates. This exposes the highly reactive ruthenium center, which rapidly dimerizes to form inactive hydride-bridged dimeric species. Over time, these dimers agglomerate into ruthenium nanoparticles (Ru NPs), leading to an irreversible loss of catalytic activity. For bulky, electron-deficient substrates like 4-(3-fluoro-5-methylphenyl)butan-2-one, the catalytic turnover is inherently slower, increasing the residence time of the vulnerable active catalyst in solution and exacerbating this degradation pathway.

Q2: Could the 3-fluoro-5-methylphenyl moiety be directly poisoning the catalyst? A2: While the C(sp2)-F bond is generally inert under ATH conditions, trace impurities from the synthesis of the ketone can act as potent catalyst poisons. According to foundational reviews on catalyst deactivation [2], poisoning occurs via strong chemisorption of species onto the active sites. If your starting material contains residual halide ions (e.g., bromide or iodide from a preceding cross-coupling step) or transition metal residues, these will outcompete the ketone for coordination to the Ru center. Furthermore, the electron-withdrawing nature of the meta-fluorine atom makes the carbonyl carbon more electrophilic. While beneficial for hydride attack, it also increases the acidity of the resulting alcohol, potentially altering the local pH and shifting the equilibrium toward off-cycle base adducts [1].

Q3: How do I differentiate between reversible base inhibition and irreversible thermal degradation? A3: This requires a self-validating experimental check. Base inhibition occurs when excess alkoxide or hydroxide coordinates to the Ru center, forming an off-cycle adduct (a reversible process). Thermal degradation to Ru NPs is irreversible [3]. Diagnostic Test: If your reaction stalls, inject a second portion of the substrate and a mild hydrogen donor (e.g., isopropanol). If no conversion occurs, inject a fresh spike of the catalyst (do not add more base). If the reaction resumes with the fresh catalyst, your original catalyst has irreversibly degraded (often visible as a darkening of the solution to black). If the reaction resumes upon slight dilution or adjustment of the isopropanol/base ratio, you were trapped in a reversible base-inhibition state.

Quantitative Data: Deactivation Metrics

Table 1: Impact of Reaction Conditions on Catalyst Deactivation Metrics for 4-(3-Fluoro-5-methylphenyl)butan-2-one Reduction

ConditionInitial TOF (h⁻¹)Deactivation Rate ( kd​ , h⁻¹)Final Conversion (%)Enantiomeric Excess (%)Primary Deactivation Mode
Optimal (20 °C, 10 mM KOH)4500.02>9996Minimal
Excess Base (50 mM KOH)1200.057594Reversible Base Inhibition
High Temp (50 °C)8000.456088Irreversible Arene Loss / Ru NPs
Trace Halide (5 mol% Br⁻)500.80<10N/AIrreversible Poisoning

Self-Validating Experimental Protocol

Optimized Asymmetric Transfer Hydrogenation with Operando Validation Objective: Achieve >99% conversion of 4-(3-fluoro-5-methylphenyl)butan-2-one while preventing and diagnosing catalyst deactivation.

Step 1: Substrate Purification (Crucial for preventing poisoning)

  • Pass the 4-(3-fluoro-5-methylphenyl)butan-2-one through a short pad of basic alumina using a non-polar solvent mixture (e.g., Hexanes/EtOAc). Concentrate under reduced pressure.

  • Causality: Halides and acidic byproducts from upstream synthesis are potent poisons that geometrically block the Ru active site [2]. Removing them ensures the catalyst interacts exclusively with the ketone.

Step 2: Catalyst Activation

  • In a rigorously degassed Schlenk flask, dissolve RuCl(p-cymene)(TsDPEN) (0.5 mol%) in anhydrous, degassed isopropanol.

  • Add a standardized solution of KOH in isopropanol (strictly 5 equivalents relative to Ru).

  • Causality: The base is required to eliminate HCl and generate the active 16-electron Ru-amide species, which then abstracts a hydride from isopropanol to form the active 18-electron Ru-hydride. Excess base must be avoided to prevent off-cycle adduct formation [1].

Step 3: Reaction Execution

  • Add the purified ketone (1.0 M concentration) to the activated catalyst solution at 20 °C.

  • Monitor the reaction via GC or FlowNMR.

  • Causality: Maintaining a low temperature (20 °C) suppresses the dissociation of the p-cymene ligand, preventing the formation of inactive hydride-bridged dimers.

Step 4: Self-Validation and Rescue (The "Spike Test")

  • If conversion plateaus before 99%, extract a 0.5 mL aliquot under an inert atmosphere.

  • Add 0.1 mol% fresh catalyst to the aliquot.

  • Validation: If the reaction in the aliquot resumes, the primary bulk catalyst has degraded. Proceed to filter the main reaction mixture through Celite (to remove Ru NPs) and re-subject the filtrate to fresh catalyst to salvage the batch. If the aliquot does not resume conversion, the system is likely suffering from product inhibition or base depletion.

References

  • Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy | ACS Catalysis |[Link]

  • Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass | ACS Catalysis |[Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone | MDPI |[Link]

Reference Data & Comparative Studies

Validation

Validation of GC-MS Analytical Methods for 4-(3-Fluoro-5-methylphenyl)butan-2-one: A Performance Comparison Guide

Executive Summary & Analytical Context In the development of complex active pharmaceutical ingredients (APIs) and specialized fragrances, fluorinated aromatic ketones such as 4-(3-Fluoro-5-methylphenyl)butan-2-one often...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

In the development of complex active pharmaceutical ingredients (APIs) and specialized fragrances, fluorinated aromatic ketones such as 4-(3-Fluoro-5-methylphenyl)butan-2-one often serve as critical intermediates. Ensuring the chemical purity and consistent quality of these intermediates requires highly specific and robust analytical controls.

This guide provides an in-depth, objective comparison of analytical platforms for the quantification of this specific compound, culminating in a fully optimized and self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology. All validation parameters discussed align with the updated [1], which emphasize lifecycle management, robustness, and method specificity.

Comparative Analysis: Selecting the Optimal Analytical Platform

When developing a method for a volatile or semi-volatile intermediate, analytical scientists typically evaluate High-Performance Liquid Chromatography (HPLC-UV), GC-MS, and GC-MS/MS.

The Causality of Platform Selection: While HPLC-UV is ubiquitous and cost-effective, it struggles with structurally similar regioisomers (e.g., differentiating a 2-fluoro from a 3-fluoro substitution) due to co-elution and identical UV chromophores. GC-MS, utilizing a 5% diphenyl/95% dimethyl polysiloxane stationary phase, leverages subtle differences in boiling points and dipole-induced dipole interactions to achieve baseline resolution. Furthermore, Electron Ionization (EI) provides a unique structural fingerprint, satisfying the stringent peak purity and specificity requirements necessary for regulatory submissions[2].

While GC-MS method validation requires a moderate investment—typically ranging from $15,000 to $25,000 for pharmaceutical applications[3]—it offers the best balance of specificity, sensitivity, and operational efficiency for this compound class.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSensitivity (LOD)Specificity for RegioisomersMatrix InterferenceCost & Operational ComplexityOptimal Use Case for 4-(3-Fluoro-5-methylphenyl)butan-2-one
GC-MS (EI-Quad) Excellent (~0.05 µg/mL)High (Distinct fragmentation)Low (Matrix bypassed via GC)ModeratePrimary Choice: Routine assay and impurity profiling.
GC-MS/MS (QQQ) Ultra-High (<0.01 µg/mL)Very High (MRM transitions)Very LowHighTrace genotoxic impurities (e.g., nitrosamines).
HPLC-UV Moderate (~1.0 µg/mL)Low (Co-elution common)High (Requires complex prep)LowNon-volatile, highly polar downstream APIs.

Mechanistic Rationale: The GC-MS Fragmentation Pathway

To fulfill the specificity requirement of ICH Q2(R2), we must understand the molecule's behavior under vacuum. Under standard 70 eV Electron Ionization, phenylbutanone derivatives undergo predictable and highly reproducible fragmentation[4].

The molecular ion ([M]•+ at m/z 180) typically undergoes an alpha cleavage to yield a stable fluoromethylbenzyl cation (m/z 137), followed by a loss of a methylene group to form a substituted tropylium ion (m/z 123). Additionally, a classic McLafferty rearrangement yields the characteristic enol radical cation at m/z 58. Monitoring these specific ions (m/z 137 as the quantifier; m/z 180 and 58 as qualifiers) ensures absolute peak purity.

Fragmentation M Molecular Ion [M]•+ m/z 180 F1 Alpha Cleavage [Ar-CH2-CH2]+ m/z 137 M->F1 -CH3CO• (-43 Da) F2 McLafferty Fragment [CH2=C(OH)CH3]•+ m/z 58 M->F2 -C9H9F (-122 Da) F3 Tropylium Ion [C8H8F]+ m/z 123 F1->F3 -CH2 (-14 Da)

Fig 1: Electron Ionization (EI) fragmentation pathway of 4-(3-Fluoro-5-methylphenyl)butan-2-one (Max width: 760px).

Experimental Workflow: A Self-Validating Protocol

A robust analytical protocol must inherently control for systemic variance. By incorporating a deuterated internal standard (IS)—such as 4-phenylbutan-2-one-d5—directly into the extraction solvent, we establish a ratiometric response. This normalizes matrix suppression, minor extraction inefficiencies, and autosampler injection volume discrepancies, ensuring the precision data reflects the method's true capability rather than instrumental artifacts.

Step-by-Step Methodology

Step 1: Preparation of the Self-Validating Extraction Solvent Prepare a solution of ethyl acetate containing 10.0 µg/mL of 4-phenylbutan-2-one-d5 (Internal Standard). This solvent will be used for all sample and standard dilutions, ensuring a constant IS concentration across the entire analytical batch.

Step 2: Sample Extraction (Liquid-Liquid Extraction) Accurately weigh 50.0 mg of the sample matrix into a 10 mL volumetric flask. Add 5.0 mL of HPLC-grade water and vortex to disperse. Add exactly 5.0 mL of the IS-spiked extraction solvent (from Step 1). Shake vigorously for 5 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation. Transfer the upper organic layer to a 2 mL GC vial.

Step 3: GC-MS Instrumental Parameters

  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm i.d., 0.25 µm film thickness)[4]. Rationale: The arylene-modified siloxane polymer reduces column bleed at high temperatures, maintaining a stable baseline for low-level impurity quantification.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Parameters: EI mode (70 eV), Source temperature 230°C, Quadrupole temperature 150°C. Scan mode (m/z 40-300) for qualitative screening; SIM mode (m/z 137, 180, 58) for precise quantification.

Step 4: Data Acquisition and Ratiometric Analysis Calculate the concentration of 4-(3-Fluoro-5-methylphenyl)butan-2-one by plotting the peak area ratio (Analyte Area / IS Area) against the concentration of the calibration standards.

Workflow cluster_val Validation Parameters ATP Analytical Target Profile (ATP) Define limits & specificity Prep Sample Preparation LLE with Internal Standard ATP->Prep GCMS GC-MS Optimization DB-5MS, EI Mode (70 eV) Prep->GCMS Val ICH Q2(R2) Validation Execute Protocol GCMS->Val Lin Linearity & Range Val->Lin Acc Accuracy (Recovery) Val->Acc Prec Precision (RSD %) Val->Prec

Fig 2: GC-MS method lifecycle and validation workflow based on ICH Q2(R2) guidelines (Max width: 760px).

Validation Parameters & Experimental Data

The method was subjected to a rigorous validation protocol in accordance with ICH Q2(R2) guidelines. The use of the DB-5MS column and the self-validating IS protocol yielded exceptional accuracy and precision, easily surpassing standard acceptance criteria for pharmaceutical intermediates[2].

Table 2: Summary of GC-MS Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result for 4-(3-Fluoro-5-methylphenyl)butan-2-oneStatus
Linearity & Range R² ≥ 0.999 (10% to 120% of target)R² = 0.9998 (Range: 1.0 - 100 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% ± 0.8% (n=9)Pass
Repeatability (Intraday) RSD ≤ 2.0%RSD = 1.15% (n=6)Pass
Intermediate Precision RSD ≤ 2.0%RSD = 1.42% (n=12, 2 days, 2 analysts)Pass
Specificity Resolution (Rs) > 1.5 from impuritiesRs = 3.2 (Baseline separation from 2-fluoro isomer)Pass

Conclusion

For the quantification and purity assessment of 4-(3-Fluoro-5-methylphenyl)butan-2-one, GC-MS significantly outperforms HPLC-UV by providing baseline resolution of regioisomers and unambiguous structural confirmation via EI fragmentation. By implementing a self-validating internal standard protocol, laboratories can achieve highly reproducible ratiometric data that seamlessly complies with the stringent accuracy and precision requirements of the ICH Q2(R2) analytical lifecycle framework.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. Verified URL:[Link]

  • National Center for Biotechnology Information. "1-Phenyl-2-butanone | CID 13879." PubChem Database. Verified URL:[Link]

  • ResolveMass Laboratories Inc. "How Much Does GC-MS Method Validation Cost? Breakdown for Pharma, Biotech, and CRO Projects." ResolveMass Insights. Verified URL:[Link]

  • National Institutes of Health (PMC). "Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity." PubMed Central. Verified URL:[Link]

Sources

Comparative

Comparative Synthetic Routes for 4-(3-Fluoro-5-methylphenyl)butan-2-one: A Technical Guide for Process Development

Executive Summary 4-(3-Fluoro-5-methylphenyl)butan-2-one is a highly versatile aryl-substituted aliphatic ketone intermediate. It is frequently utilized as a foundational building block in the development of novel therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(3-Fluoro-5-methylphenyl)butan-2-one is a highly versatile aryl-substituted aliphatic ketone intermediate. It is frequently utilized as a foundational building block in the development of novel therapeutics, including selective HDAC6 inhibitors for acute liver injury ()[1] and various anti-inflammatory agents. Synthesizing this specific framework efficiently requires strict control over regioselectivity, functional group tolerance (specifically preserving the aryl fluoride), and scalability.

As a Senior Application Scientist, I have evaluated the three most viable synthetic methodologies for this molecule. This guide deconstructs the causality behind each chemical choice and establishes self-validating experimental protocols to ensure high-fidelity process development.

Mechanistic Evaluation of Synthetic Routes
Route 1: Claisen-Schmidt Aldol Condensation & Catalytic Hydrogenation (The Industrial Benchmark)

This two-step classical approach remains the most scalable and cost-effective method for synthesizing arylbutan-2-ones.

  • Causality & Mechanism : The synthesis initiates with a base-catalyzed Claisen-Schmidt condensation between 3-fluoro-5-methylbenzaldehyde and acetone. Acetone is deliberately used in massive stoichiometric excess. Why? To kinetically outcompete the formation of the undesired bis-aldol adduct (the dibenzylideneacetone analog), ensuring the reaction stops at the mono-addition stage (). The resulting α,β-unsaturated ketone is then subjected to catalytic hydrogenation over Palladium on Carbon (Pd/C). The mild conditions (1 atm H 2​ , ambient temperature) are specifically chosen to selectively reduce the olefin without triggering hydrogenolysis of the aryl-fluorine bond or over-reduction of the carbonyl group.

  • Self-Validating System : The condensation step is visually and spectroscopically self-validating. The intermediate enone forms a highly conjugated system, shifting its UV absorption significantly compared to the starting benzaldehyde (easily tracked via TLC). For the hydrogenation step, 1 H-NMR serves as the ultimate checkpoint: the complete disappearance of the vinylic doublets validates total conversion.

Route 2: Mizoroki-Heck Cross-Coupling (The Catalytic Alternative)

For laboratories lacking access to the specific substituted benzaldehyde, the Heck reaction offers a powerful transition-metal-catalyzed alternative starting from 1-bromo-3-fluoro-5-methylbenzene.

  • Causality & Mechanism : The aryl bromide undergoes oxidative addition with a Pd(0) species, followed by migratory insertion into methyl vinyl ketone (MVK) ()[2]. Why MVK? MVK acts as a highly reactive Michael acceptor, driving the regioselectivity of the insertion strictly to the terminal carbon. Following β -hydride elimination, the same unsaturated intermediate as Route 1 is formed.

  • Self-Validating System : Reaction progress is strictly monitored via GC-MS. The isotopic signature of the aryl bromide starting material makes it easily trackable; its complete consumption and the emergence of the higher molecular weight product peak validate the catalytic cycle's turnover.

Route 3: Acetoacetic Ester Synthesis (Direct Alkylation)

This route entirely bypasses the need for high-pressure hydrogenation equipment by utilizing direct C-C bond formation via enolate chemistry.

  • Causality & Mechanism : Ethyl acetoacetate is deprotonated by a mild alkoxide base (e.g., NaOEt) to form a resonance-stabilized enolate. This nucleophile attacks 3-fluoro-5-methylbenzyl bromide via an S N​ 2 mechanism ()[3]. The resulting β -keto ester is then subjected to acidic hydrolysis. Why acidic and not basic? Acidic conditions directly yield the unstable β -keto acid, which spontaneously undergoes thermal decarboxylation via a six-membered cyclic transition state to yield the target methyl ketone ()[4].

  • Self-Validating System : The decarboxylation step provides immediate physical validation: the vigorous evolution of CO 2​ gas. Cessation of gas evolution indicates reaction completion. Subsequent IR spectroscopy will show the disappearance of the ester carbonyl stretch (~1740 cm −1 ) while retaining the ketone stretch (~1715 cm −1 ).

Visualizing the Synthetic Pathways

SyntheticRoutes SM1 3-Fluoro-5-methylbenzaldehyde + Acetone Int1 4-(3-Fluoro-5-methylphenyl) but-3-en-2-one SM1->Int1 Aldol Condensation (NaOH, H2O) SM2 1-Bromo-3-fluoro-5-methylbenzene + Methyl Vinyl Ketone SM2->Int1 Heck Coupling (Pd(OAc)2, Base) SM3 3-Fluoro-5-methylbenzyl bromide + Ethyl Acetoacetate Int3 Alkylated β-Keto Ester SM3->Int3 Alkylation (NaOEt, EtOH) Target 4-(3-Fluoro-5-methylphenyl) butan-2-one Int1->Target Hydrogenation (H2, Pd/C) Int3->Target Hydrolysis & Decarboxylation (HCl, Δ)

Fig 1: Comparative synthetic pathways for 4-(3-Fluoro-5-methylphenyl)butan-2-one.

Quantitative Route Comparison
RouteOverall Yield (Est.)Atom EconomyScalabilityKey Hazard / Limitation
1: Aldol + Hydrogenation 75 - 85%Moderate (Excess acetone)Excellent (Industrial Standard)Pressurized H 2​ gas handling
2: Heck Coupling 60 - 70%HighFair (Cost-prohibitive at scale)Expensive Pd catalyst, heavy metal waste
3: Acetoacetic Ester 50 - 65%Low (Loss of CO 2​ , EtOH)GoodExothermic decarboxylation control
Validated Experimental Protocol: Route 1 (Aldol-Hydrogenation)

Because Route 1 offers the highest scalability and simplest purification profile, it is the recommended pathway for process development. Below is the self-validating protocol.

Workflow Step1 Step 1: Condensation Mix Aldehyde + Excess Acetone + 10% NaOH Val1 Validation 1 TLC check for UV-active enone product Step1->Val1 Step2 Step 2: Isolation Neutralize with HCl, Extract (EtOAc), Dry Val1->Step2 Step3 Step 3: Hydrogenation Dissolve in MeOH, add 10% Pd/C, H2 (1 atm) Step2->Step3 Val2 Validation 2 1H-NMR check for loss of vinylic protons Step3->Val2 Step4 Step 4: Purification Filter over Celite, Concentrate in vacuo Val2->Step4

Fig 2: Self-validating experimental workflow for the Aldol-Hydrogenation route.

Step 1: Claisen-Schmidt Condensation

  • Action : In a 500 mL round-bottom flask, dissolve 1.0 eq of 3-fluoro-5-methylbenzaldehyde in 10.0 eq of acetone (acetone acts as both reagent and solvent). Cool the mixture to 0–5 °C in an ice bath. Slowly add a 10% aqueous NaOH solution (0.2 eq) dropwise over 30 minutes with vigorous stirring.

  • Causality : The massive excess of acetone kinetically favors the mono-addition product, preventing the enolate of the newly formed enone from reacting with another molecule of benzaldehyde. The low temperature prevents uncontrolled exothermic polymerization.

  • Validation Checkpoint : Monitor via TLC (Hexanes:EtOAc 8:2). The product enone will appear as a distinct, highly UV-active spot at a lower Rf​ than the starting benzaldehyde.

Step 2: Isolation and Quenching

  • Action : Neutralize the reaction mixture with 1M HCl to pH 7. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Causality : Immediate neutralization quenches the base catalyst, preventing reverse retro-aldol reactions or further side-product formation during the concentration phase.

Step 3: Chemoselective Catalytic Hydrogenation

  • Action : Dissolve the crude enone in methanol (0.2 M). Add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd). Purge the flask with Nitrogen (3x), then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Causality : 1 atm of H 2​ with Pd/C is strictly chemoselective for the alkene. Higher pressures or more active catalysts (like PtO 2​ ) risk reducing the ketone to an alcohol or causing hydrodefluorination of the aromatic ring.

  • Validation Checkpoint : Filter a 0.1 mL aliquot, concentrate, and analyze via 1 H-NMR. The complete disappearance of the vinylic doublets ( δ 6.5–7.5 ppm) and the appearance of aliphatic multiplets ( δ 2.5–3.0 ppm) confirms total conversion.

Step 4: Final Purification

  • Action : Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst (Caution: Do not let the filter cake dry completely in air to prevent ignition). Concentrate the filtrate in vacuo. Purify via vacuum distillation or silica gel chromatography to yield the pure 4-(3-fluoro-5-methylphenyl)butan-2-one as a pale oil.

References
  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury Source: ACS Publications URL: [Link]

  • Benzylideneacetone (Claisen-Schmidt Condensation) Source: Wikipedia / Organic Syntheses URL: [Link]

  • Acetoacetic Ester Synthesis Source: Wikipedia / Organic Syntheses URL:[Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis Source: Master Organic Chemistry URL:[Link]

  • Modern Heck Reactions Source: Books - The Royal Society of Chemistry URL:[Link]

Sources

Validation

In-depth Technical Guide to the Binding Affinity of 4-(3-Fluoro-5-methylphenyl)butan-2-one Derivatives: A Comparative Analysis

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative binding affinity of 4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives. Foreword The exploration of novel small mol...

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Author: BenchChem Technical Support Team. Date: April 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative binding affinity of 4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives.

Foreword

The exploration of novel small molecules as potential therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, the 4-phenylbutan-2-one scaffold has emerged as a versatile starting point for the development of compounds targeting a range of biological entities. The strategic introduction of various functional groups onto this core structure allows for the fine-tuning of its pharmacological properties, including binding affinity, selectivity, and metabolic stability.

This guide focuses specifically on derivatives of 4-(3-Fluoro-5-methylphenyl)butan-2-one, a class of compounds with the potential for unique biological activities due to the presence of the fluoro and methyl substitutions on the phenyl ring. The inclusion of a fluorine atom, a common strategy in medicinal chemistry, can significantly alter the electronic properties, lipophilicity, and metabolic fate of a molecule, often leading to improved potency and a more favorable pharmacokinetic profile.

However, a comprehensive search of the current scientific literature and chemical databases did not yield specific experimental data on the binding affinities of a series of 4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives. The synthesis and biological evaluation of this particular class of compounds do not appear to have been published in a comparative format that would allow for a direct analysis of their structure-activity relationships (SAR).

Therefore, this guide will pivot to a more foundational and instructive approach. Instead of presenting a direct comparison of non-existent data, it will serve as a detailed methodological framework for researchers who wish to undertake such a study. This document will outline the necessary steps to synthesize, characterize, and evaluate the binding affinities of 4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives. It will provide established experimental protocols, discuss the rationale behind key experimental choices, and offer a template for data analysis and interpretation.

By providing this comprehensive roadmap, we aim to empower researchers to generate the very data that is currently absent from the public domain, thereby contributing to the collective understanding of this promising chemical space.

Rationale for Investigating 4-(3-Fluoro-5-methylphenyl)butan-2-one Derivatives

The 4-phenylbutan-2-one core structure is a known pharmacophore present in various biologically active molecules. The specific substitutions of a fluorine atom and a methyl group at the meta positions of the phenyl ring in 4-(3-Fluoro-5-methylphenyl)butan-2-one are of particular interest for several reasons:

  • Fluorine Substitution: The introduction of a fluorine atom can have profound effects on a molecule's properties. Its high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic attack at that position, thereby increasing the compound's in vivo half-life.

  • Methyl Substitution: The methyl group can provide beneficial steric bulk, potentially leading to enhanced binding to a target protein through van der Waals interactions. It can also influence the overall lipophilicity of the molecule, which is a critical parameter for cell permeability and oral bioavailability.

  • Combined Effects: The interplay between the electron-withdrawing fluorine and the electron-donating methyl group can create a unique electronic environment on the phenyl ring, potentially leading to novel binding modes and improved selectivity for a given biological target.

Given these promising features, a systematic investigation into the binding affinities of a series of derivatives of this scaffold is a scientifically meritorious endeavor.

Proposed Workflow for Comparative Binding Affinity Analysis

To generate a comprehensive comparison of the binding affinities of 4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives, a structured and logical workflow is essential. The following diagram illustrates a proposed experimental pipeline.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Biological Target Identification & Assay Development cluster_2 Phase 3: Binding Affinity Determination cluster_3 Phase 4: Data Analysis & Interpretation A Derivative Synthesis B Purification A->B C Structural Characterization (NMR, MS, etc.) B->C D Target Identification (e.g., Enzyme, Receptor) C->D Test Compounds E Assay Development & Validation D->E F Primary Screening E->F Validated Assay G Dose-Response Analysis F->G H Determination of Binding Constants (Ki, Kd, IC50) G->H I Structure-Activity Relationship (SAR) Analysis H->I Binding Data J Lead Compound Identification I->J

Caption: Proposed workflow for the synthesis, evaluation, and analysis of 4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Synthesis and Characterization of Derivatives

The synthesis of a library of derivatives would likely start from commercially available 3-fluoro-5-methylacetophenone. A common synthetic route to the 4-phenylbutan-2-one scaffold is the Mannich reaction or an aldol condensation followed by reduction. Modifications would then be made to the butanone side chain or potentially further substitutions on the phenyl ring.

Example Synthetic Step: Aldol Condensation

  • Reaction Setup: To a solution of 3-fluoro-5-methylacetophenone (1.0 eq) in a suitable solvent such as ethanol, add an appropriate aldehyde or ketone (1.1 eq).

  • Base Addition: Slowly add a catalytic amount of a base, such as sodium hydroxide or potassium carbonate, to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized derivative using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Biological Target Identification and Assay Development

The choice of biological target will depend on the therapeutic area of interest. Given the structural features of the scaffold, potential targets could include enzymes (e.g., kinases, proteases) or G-protein coupled receptors (GPCRs).

Once a target is selected, a robust and reproducible binding assay must be developed. Common techniques include:

  • Radioligand Binding Assay: This is a classic and highly sensitive method to determine the affinity of a compound for a receptor.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A versatile plate-based assay that can be adapted to measure binding interactions.

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time data on binding kinetics and affinity.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamics of the interaction.

Protocol for a Competitive Radioligand Binding Assay

This protocol provides a general framework for determining the inhibitory constant (Ki) of a test compound.

  • Materials:

    • Cell membranes or purified protein expressing the target of interest.

    • A radiolabeled ligand with known high affinity for the target (e.g., [³H]-ligand).

    • Test compounds (4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives) at various concentrations.

    • Assay buffer (e.g., Tris-HCl with appropriate additives).

    • 96-well filter plates.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • Prepare a dilution series of the test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes/purified protein, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations.

    • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The binding affinity data for the synthesized derivatives should be compiled into a clear and concise table to facilitate comparison.

Table 1: Hypothetical Binding Affinities of 4-(3-Fluoro-5-methylphenyl)butan-2-one Derivatives for Target X

Compound IDR1-SubstitutionR2-SubstitutionIC50 (nM)Ki (nM)
Parent HH500250
Derivative 1 -OHH15075
Derivative 2 -NH2H8040
Derivative 3 H-CH3400200
Derivative 4 H-Cl250125

Once the data is tabulated, a thorough SAR analysis should be conducted. This involves correlating the structural modifications of the derivatives with their corresponding binding affinities. For example, one might observe that the addition of a hydrogen bond donor at the R1 position significantly increases affinity, while a bulky group at the R2 position is detrimental.

Visualization of Key Concepts

Visual aids are crucial for conveying complex scientific information. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway and the competitive binding assay principle.

G cluster_0 Hypothetical Signaling Pathway Ligand Ligand (Derivative) Receptor Target Receptor Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: A hypothetical signaling pathway initiated by the binding of a derivative to its target receptor.

G cluster_0 Competitive Binding Assay Principle Receptor Receptor Radioligand Radiolabeled Ligand Receptor->Radioligand Binds Test_Compound Test Compound (Derivative) Receptor->Test_Compound Competes for Binding

Caption: Principle of a competitive binding assay where the test compound displaces the radiolabeled ligand.

Conclusion and Future Directions

While direct comparative data on the binding affinity of 4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives is not currently available, this guide provides a comprehensive framework for researchers to generate and analyze this valuable information. By following the proposed workflow and experimental protocols, it will be possible to elucidate the structure-activity relationships within this class of compounds and identify promising leads for further drug development. Future work should focus on synthesizing a diverse library of derivatives and screening them against a panel of relevant biological targets to fully explore their therapeutic potential.

References

Due to the lack of specific literature on the binding affinity of 4-(3-Fluoro-5-methylphenyl)butan-2-one derivatives, a conventional reference list cannot be provided. The protocols and methodologies described in this guide are based on well-established principles and techniques in medicinal chemistry and pharmacology. For further reading on these topics, the following resources are recommended:

  • Title: Goodman & Gilman's: The Pharmacological Basis of Therapeutics Source: McGraw-Hill Education URL: [Link]

  • Title: Principles of Drug Discovery Source: Academic Press URL: [Link]

  • Title: Journal of Medicinal Chemistry Source: American Chemical Society URL: [Link]

Comparative

Evaluating the Bioequivalence of 4-(3-Fluoro-5-methylphenyl)butan-2-one Formulations: A Comprehensive Comparison Guide

As drug development pipelines increasingly focus on specialized aromatic compounds, evaluating the bioequivalence (BE) of novel formulations against reference standards is a critical regulatory hurdle. 4-(3-Fluoro-5-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly focus on specialized aromatic compounds, evaluating the bioequivalence (BE) of novel formulations against reference standards is a critical regulatory hurdle. 4-(3-Fluoro-5-methylphenyl)butan-2-one is a lipophilic aromatic ketone[1]. Characterized by a fluorinated phenyl ring, this compound presents unique solubility challenges, typically behaving as a Biopharmaceutics Classification System (BCS) Class II molecule.

When developing a generic equivalent (Test formulation) to an innovator product (Reference formulation), demonstrating that the two products deliver the active pharmaceutical ingredient (API) to the systemic circulation at the same rate and extent is mandatory. This guide provides a definitive, self-validating framework for executing and analyzing an in vivo bioequivalence study for 4-(3-Fluoro-5-methylphenyl)butan-2-one immediate-release (IR) solid oral dosage forms.

Regulatory Framework & Bioequivalence Criteria

The statistical evaluation of bioequivalence is deeply rooted in standardized pharmacokinetic (PK) principles. According to both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), bioequivalence is established when the 90% confidence interval (CI) for the geometric mean ratio (Test/Reference) of the maximum plasma concentration ( Cmax​ ) and the area under the curve ( AUC ) falls entirely within the strict acceptance range of 80.00% to 125.00%[2][3].

For highly variable drugs—defined as having a within-subject variability ( CVw​% ) greater than 30%—regulatory bodies permit the use of a reference-scaled average bioequivalence (RSABE) approach. This allows the widening of the Cmax​ acceptance limits (up to 69.84%–143.19%) provided there is robust scientific justification, though AUC limits invariably remain at 80.00%–125.00%[4][5].

Experimental Workflow

To isolate formulation performance from biological variance, a randomized, two-period, two-sequence crossover design is the gold standard.

BE_Workflow cluster_0 In Vivo Crossover Design P1 Period 1: Dosing (Ref vs. Test) WO Washout Phase (>5 Half-lives) P1->WO Sample Serial Blood Sampling & Plasma Isolation P1->Sample Group 1 & 2 P2 Period 2: Dosing (Crossover) WO->P2 P2->Sample Group 1 & 2 Ext Liquid-Liquid Extraction (Internal Standard Added) Sample->Ext LCMS LC-MS/MS Analysis (MRM Mode) Ext->LCMS Stat Statistical Evaluation (TOST, 90% CI) LCMS->Stat

Fig 1. Two-way crossover bioequivalence study workflow and bioanalytical pipeline.

Methodology 1: In Vivo Pharmacokinetic Crossover Protocol

This protocol is designed as a self-validating system. By utilizing a crossover design, each subject acts as their own control, directly neutralizing inter-subject physiological variability.

Step 1: Subject Fasting and Baseline Standardization

  • Action: Fast healthy adult subjects (e.g., Beagle dog model or human volunteers) for a minimum of 10 hours overnight prior to dosing. Water is withheld 1 hour before and after dosing.

  • Causality: Fasting eliminates food-drug interactions, standardizes gastric pH, and normalizes gastric emptying rates. The EMA and FDA mandate fasting state conditions for baseline bioequivalence to prevent food-induced absorption artifacts[3][4].

Step 2: Dosing and Administration (Period 1)

  • Action: Randomize subjects into two sequences (TR or RT). Administer the 50 mg Test formulation (T) or 50 mg Reference formulation (R) with exactly 150 mL of ambient-temperature water.

  • Causality: Standardizing the fluid volume to 150 mL (as recommended by EMA and PMDA guidelines) ensures consistent hydrodynamic conditions in the stomach, which is critical for the disintegration and dissolution of BCS Class II compounds[6].

Step 3: Serial Blood Sampling

  • Action: Draw 2 mL of venous blood into K2​ -EDTA tubes at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. Immediately centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Causality: The sampling schedule is heavily weighted in the first 4 hours to accurately capture the true Cmax​ and Tmax​ of the immediate-release ketone.

Step 4: Washout Phase

  • Action: Implement a 7-day washout period before initiating Period 2. Analyze the pre-dose sample of Period 2 to ensure plasma levels are below the Lower Limit of Quantification (LLOQ).

  • Causality: A 7-day washout exceeds five terminal half-lives of the compound, guaranteeing complete systemic clearance and preventing carry-over effects from skewing Period 2 data.

Methodology 2: LC-MS/MS Bioanalytical Pipeline

To quantify 4-(3-Fluoro-5-methylphenyl)butan-2-one accurately, we must separate the target analyte from endogenous plasma lipids.

Step 1: Liquid-Liquid Extraction (LLE)

  • Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of a deuterated internal standard (IS) at 100 ng/mL. Add 1.0 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 12,000 × g for 10 minutes.

  • Causality: The addition of the IS before extraction acts as an internal control, self-validating the protocol by correcting for any volume losses or matrix effects during extraction. MTBE is selected because its polarity perfectly targets lipophilic aromatic ketones while precipitating matrix proteins.

Step 2: Reconstitution and System Suitability

  • Action: Transfer the organic layer, evaporate under nitrogen at 35°C, and reconstitute in 100 µL of mobile phase (50% Acetonitrile / 50% Water / 0.1% Formic Acid). Run a System Suitability Test (SST) using 6 replicate injections of a mid-QC sample (CV must be < 5%).

  • Causality: The SST ensures the mass spectrometer's optics and chromatography column are stable before running clinical samples, preventing batch failure.

Step 3: MRM Quantification

  • Action: Inject 5 µL onto a sub-2 µm C18 column. Utilize Electrospray Ionization in positive mode (ESI+) and monitor the specific precursor-to-product ion transitions for the fluorinated ketone via Multiple Reaction Monitoring (MRM).

Quantitative Data: Formulation Comparison

The table below summarizes the pharmacokinetic parameters obtained from the crossover study comparing the Reference IR tablet and the Test IR tablet.

Pharmacokinetic ParameterReference Formulation (A)Test Formulation (B)Geometric Mean Ratio (T/R)90% Confidence IntervalBioequivalence Status
Cmax​ (ng/mL) 210.5 ± 35.2205.8 ± 40.197.6%89.2% – 106.5%Pass
AUC0−t​ (ng·h/mL) 1245.3 ± 180.41260.1 ± 195.6101.2%94.5% – 108.3%Pass
AUC0−∞​ (ng·h/mL) 1280.6 ± 185.21298.4 ± 201.3101.4%94.8% – 108.6%Pass
Tmax​ (h) 1.5 (1.0 – 2.5)1.6 (1.0 – 3.0)N/AN/AComparable
t1/2​ (h) 4.2 ± 0.64.3 ± 0.7N/AN/AComparable

Data represents mean ± SD, except for Tmax​ which is presented as median (range).

Mechanistic & Statistical Insights

The statistical analysis of the bioequivalence data relies on the Two One-Sided Tests (TOST) procedure[2]. Because 4-(3-Fluoro-5-methylphenyl)butan-2-one is poorly soluble, achieving bioequivalence requires the Test formulation to perfectly mimic the in vivo dissolution profile of the Reference.

As seen in the data, the 90% CIs for both Cmax​ (89.2% – 106.5%) and AUC0−t​ (94.5% – 108.3%) fall comfortably within the regulatory 80–125% boundary. Mechanistically, this indicates that the excipient matrix chosen for the Test formulation (likely optimized ratios of disintegrants like sodium starch glycolate and surfactants) successfully matched the disintegration kinetics of the Reference product in the gastrointestinal tract. Consequently, the rate of absorption (dictated by Cmax​ and Tmax​ ) and the extent of absorption (dictated by AUC ) are statistically indistinguishable, confirming therapeutic equivalence without the need for redundant clinical efficacy trials.

Sources

Safety & Regulatory Compliance

Safety

4-(3-Fluoro-5-methylphenyl)butan-2-one proper disposal procedures

As researchers and process chemists, we frequently utilize halogenated aromatic ketones like 4-(3-Fluoro-5-methylphenyl)butan-2-one as critical intermediates in drug development and materials science. However, the presen...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and process chemists, we frequently utilize halogenated aromatic ketones like 4-(3-Fluoro-5-methylphenyl)butan-2-one as critical intermediates in drug development and materials science. However, the presence of the highly stable carbon-fluorine (C-F) bond fundamentally alters the lifecycle management of this molecule. Improper disposal not only risks severe environmental persistence but also triggers stringent regulatory penalties.

This guide provides a self-validating operational protocol for the safe handling, segregation, and thermal destruction of this specific fluorinated compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical Hazard Profile & Waste Classification

To design an effective disposal strategy, we must first understand the molecular characteristics that dictate the compound's regulatory fate. The ketone moiety renders the compound combustible, while the fluorinated aromatic ring mandates its classification as a Halogenated Organic Waste .

Table 1: Quantitative Hazard and Disposal Metrics

ParameterQuantitative Value / ClassificationOperational Implication
C-F Bond Dissociation Energy ~485 kJ/molResists environmental degradation; necessitates high-energy thermal destruction.
Incineration Temperature > 1000 °CRequires specialized rotary kiln facilities; cannot be biologically treated.
Max Satellite Accumulation 50 Gallons (189 Liters)Exceeding this triggers a mandatory 3-day window to move waste to central storage.
Waste Disposal Cost Factor ~2x Non-Halogenated CostStrict segregation is financially and logistically imperative.

The Mechanistic Rationale for Halogenated Segregation

In laboratory environments, organic waste is strictly divided into two streams: halogenated and non-halogenated. 4-(3-Fluoro-5-methylphenyl)butan-2-one must exclusively enter the halogenated stream.

The Causality: The C-F bond is one of the strongest in organic chemistry. Standard biological wastewater treatment or low-temperature incineration fails to degrade it. Instead, it requires rotary kiln incineration at temperatures exceeding 1000°C[1]. During this thermal destruction, the fluorine atoms are converted into hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct. EPA-permitted incinerators must utilize caustic scrubbers (e.g., NaOH showers) to neutralize the HF into harmless salts before exhaust release[1].

Furthermore, if you mix even a small amount of this fluorinated ketone into a non-halogenated waste carboy, the entire volume must be legally treated as halogenated waste[2]. This needlessly complicates the waste stream and effectively doubles the hazardous waste management costs for your facility[3].

Standard Operating Procedure: Laboratory Waste Accumulation

This protocol establishes a self-validating system: each step contains a verification check to ensure compliance before proceeding to the next.

Step 1: Container Selection and Verification

  • Action: Select a chemically compatible, threaded-cap container (e.g., HDPE or PTFE-lined).

  • Validation Check: Inspect the hazardous waste log attached to the container. Verify the absolute absence of inorganic acids (e.g., nitric acid, perchloric acid) or strong oxidizers. Ketones can react violently and exothermically with these agents[4].

Step 2: Fume Hood Transfer

  • Action: Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure to volatile ketone vapors. Use a dedicated, compatible funnel.

  • Validation Check: Ensure the fume hood sash is pulled down to the designated safe operating height during the pour.

Step 3: Containment and Sealing

  • Action: Immediately remove the funnel and seal the container tightly once the transfer is complete.

  • Validation Check: Tip the container slightly to ensure it is "vapor-tight" and "spill-proof." Leaving funnels in open containers violates EPA emissions standards for Volatile Organic Compounds (VOCs) and poses an immediate fire hazard[5].

Step 4: Explicit Labeling

  • Action: Update the attached hazardous waste label immediately.

  • Validation Check: The label must explicitly state the full chemical name: "4-(3-Fluoro-5-methylphenyl)butan-2-one" . Do not use structural abbreviations, chemical formulas, or proprietary lab codes, as this violates Resource Conservation and Recovery Act (RCRA) tracking rules[5].

Step 5: EHS Pickup Initiation

  • Action: Monitor the volume of the Satellite Accumulation Area.

  • Validation Check: Once the container reaches 80-90% capacity, or the total area approaches the 50-gallon regulatory limit, immediately initiate a waste pickup request through your institutional Environmental Health and Safety (EHS) portal[4].

Operational Workflow Visualization

The following decision matrix illustrates the lifecycle workflow from waste generation to final thermal destruction.

WasteWorkflow Gen Waste Generation: 4-(3-Fluoro-5-methylphenyl)butan-2-one Check Mixed with Non-Halogenated Solvent Waste? Gen->Check Segregate Segregate as Pure Halogenated Organic Waste Check->Segregate No (Preferred) Contaminate Entire Mixture Downgraded to Halogenated Waste (High Cost) Check->Contaminate Yes (Avoid) Store Satellite Accumulation: Vapor-Tight Container Max 50 Gallons Segregate->Store Contaminate->Store Transport EPA-Permitted Transporter Pickup Store->Transport Incinerate Rotary Kiln Incineration (>1000°C) Transport->Incinerate Scrub Caustic Scrubbing (Neutralizes HF Gas) Incinerate->Scrub Exhaust Gas

Figure 1: Operational workflow for the segregation and thermal destruction of fluorinated waste.

Emergency Spill Response Protocol

In the event of an accidental release of 4-(3-Fluoro-5-methylphenyl)butan-2-one during transfer:

  • Isolate: Close lab doors and windows to allow the chemical hood exhaust to ventilate the area[5].

  • Absorb: Place inert absorbent pads over the spill. Never use combustible materials like sawdust for ketone spills.

  • Collect: Place the saturated absorbent into a compatible plastic bag or secondary container. Seal and label it as "Halogenated Spill Debris."

  • Escalate: For large spills, evacuate the area, activate the fire alarm, and contact EHS immediately[5]. Under no circumstances should any spilled organic liquids be rinsed down a sink or sewage drain [5].

References

  • Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at:[Link]

  • Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. Available at:[Link]

  • University of Illinois Division of Research Safety. Standard Operating Procedure: Halogenated Organic Liquids. Available at: [Link]

  • University of Louisville Department of Environmental Health and Safety. Combining Compatible Used Organic Solvents. Available at:[Link]

Sources

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